(S)-(+)-2-(Methoxymethyl)pyrrolidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291148 | |
| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-47-6 | |
| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63126-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine from (S)-Proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-2-(methoxymethyl)pyrrolidine (SMP), a valuable chiral auxiliary in asymmetric synthesis, starting from the readily available chiral precursor, (S)-proline.[1] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from (S)-proline is a two-step process. The first key transformation is the reduction of the carboxylic acid functionality of (S)-proline to a primary alcohol, yielding (S)-(+)-2-(hydroxymethyl)pyrrolidine, also known as (S)-prolinol.[2][3] The second step involves the O-methylation of the hydroxyl group of (S)-prolinol to afford the target compound, this compound.
References
Physical and chemical properties of (S)-(+)-2-(Methoxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2-(Methoxymethyl)pyrrolidine, a chiral cyclic amine, is a versatile building block and chiral auxiliary in asymmetric synthesis. Its unique structural features, including a stereogenic center and a coordinating methoxymethyl group, make it a valuable tool in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in synthetic chemistry.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. It is soluble in water, ether, and dichloromethane.[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| Boiling Point | 62 °C at 40 mmHg | [1][2] |
| Density | 0.933 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.4457 | [2] |
| Optical Activity ([α]²⁰/D) | +2.4° (c = 2 in benzene) | [1][2] |
| Flash Point | 45 °C (113 °F) - closed cup | [2] |
| pKa | 10.01 ± 0.10 (Predicted) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 63126-47-6 | [2][3] |
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidine | [3] |
| SMILES | COC[C@@H]1CCCN1 | [2][3] |
| InChI | 1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | [2][3] |
| InChIKey | CHPRFKYDQRKRRK-LURJTMIESA-N | [2][3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved from the chiral pool starting material, (S)-proline. The following protocol is adapted from the synthesis of the related compound, (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and outlines the key steps to obtain the target molecule.[4][5]
Experimental Protocol: Synthesis from (S)-Proline
This multi-step synthesis involves the reduction of (S)-proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine, followed by O-methylation.
Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine [4]
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, suspend lithium aluminum hydride (LiAlH₄) (1.56 mol) in anhydrous tetrahydrofuran (THF) (2.5 L).
-
Heat the suspension to reflux.
-
Carefully add powdered (S)-proline (1 mol) in small portions to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow addition of a solution of potassium hydroxide (28 g) in water (112 mL).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine.
Step 2: O-Methylation of (S)-(+)-2-(Hydroxymethyl)pyrrolidine This step is a conceptual adaptation for the synthesis of the title compound, based on standard organic chemistry procedures.
-
Dissolve the crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to form the alkoxide.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Prepare a sample by dissolving 5-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, a standard single-pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Expected ¹H NMR Spectral Data: While a detailed, published spectrum with assigned peaks is not readily available in the searched literature, the expected proton signals would correspond to the methoxy group, the methylene group adjacent to the ether oxygen, the methine proton at the stereocenter, and the four methylene groups of the pyrrolidine ring.
Expected ¹³C NMR Spectral Data: Similarly, the ¹³C NMR spectrum would show distinct signals for the methoxy carbon, the ether-linked methylene carbon, the chiral methine carbon, and the four carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Experimental Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Acquire the mass spectrum in positive ion mode.
Fragmentation Pattern: In GC-MS analysis, the top three mass-to-charge ratio (m/z) peaks are observed at 70, 28, and 43.[3] The peak at m/z 70 likely corresponds to the loss of the methoxymethyl group, resulting in the pyrrolidinyl cation.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorptions: The IR spectrum of this compound would be expected to show characteristic absorptions for:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.
Applications in Asymmetric Synthesis
This compound is a prominent chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[6][7] Its efficacy stems from the rigid five-membered ring and the ability of the nitrogen and the ether oxygen to chelate with metal ions, creating a sterically defined environment that favors the formation of one enantiomer over the other.[6]
This chiral auxiliary is utilized in a variety of asymmetric transformations, including:
-
Alkylation of ketones and aldehydes: By forming a chiral enamine or imine, it directs the approach of an electrophile.
-
Diels-Alder reactions: It can be used to create chiral catalysts for stereoselective cycloadditions.
-
Michael additions: It facilitates the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereocontrol.
Role in Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented in the reviewed literature, the broader class of pyrrolidine-containing compounds is of significant interest in drug discovery and chemical biology. Pyrrolidine scaffolds are present in numerous biologically active molecules and approved drugs.[8][9]
For instance, derivatives of pyrrolidine have been investigated for their ability to modulate signaling pathways involved in inflammation and cancer. Some pyrrolidine-based compounds have been shown to interact with targets such as Toll-like receptors (TLRs) and sphingosine kinases (SphK). It is plausible that this compound or its derivatives could exhibit biological activity, but further research is required to elucidate any specific roles in cellular signaling.
Safety Information
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral building block with well-defined physical and chemical properties. Its primary application lies in the field of asymmetric synthesis, where it serves as an effective chiral auxiliary for the stereoselective preparation of a wide range of organic compounds. While its direct biological role in signaling pathways is an area for future investigation, the prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the potential importance of this and related molecules in drug discovery and development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 63126-47-6 [smolecule.com]
- 3. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-(Methoxymethyl)pyrrolidine
Introduction
(S)-(+)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-L-prolinol, is a chiral organic compound widely utilized as a chiral auxiliary and building block in asymmetric synthesis. Its efficacy in inducing stereoselectivity in chemical reactions makes it a valuable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application and quality control. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.
Molecular Structure
-
IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol [1]
-
CAS Number: 63126-47-6[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Quantitative Data
Note: Experimentally obtained and assigned spectral data for this specific compound is not widely available in public databases. The following tables represent predicted chemical shifts based on the analysis of similar pyrrolidine derivatives and standard chemical shift increments. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 3.1 - 3.3 | Multiplet | 1H |
| -CH₂-O- | 3.3 - 3.5 | Multiplet | 2H |
| -O-CH₃ | 3.35 | Singlet | 3H |
| H-5 (α to N) | 2.8 - 3.0 | Multiplet | 2H |
| H-3, H-4 | 1.5 - 1.9 | Multiplet | 4H |
| N-H | 1.8 - 2.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 58 - 62 |
| -CH₂-O- | 75 - 79 |
| -O-CH₃ | 57 - 61 |
| C-5 | 45 - 49 |
| C-3 | 28 - 32 |
| C-4 | 23 - 27 |
Experimental Protocol: NMR Analysis
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Quantitative Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, ether, and alkane functionalities.[1]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine | Medium, Broad |
| 2960 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 1470 - 1440 | C-H Bend | Alkane (CH₂) | Medium |
| 1120 - 1080 | C-O Stretch | Ether | Strong |
| ~1100 | C-N Stretch | Aliphatic Amine | Medium |
Experimental Protocol: FT-IR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is suitable for the analysis of liquid samples.[3]
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and the ATR accessory is installed.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[3]
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.[4]
-
If the sample is volatile, a cover can be placed over the sample area.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[3]
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.
Quantitative Data
The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of pyrrolidine derivatives is often dominated by α-cleavage adjacent to the nitrogen atom.[5]
Table 4: Key Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) | Low to Medium |
| 84 | [M - OCH₃]⁺ | Medium |
| 70 | [M - CH₂OCH₃]⁺ (Base Peak) | 100% |
| 44 | [C₂H₆N]⁺ | High |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[6]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[6]
-
Transfer the solution to a 2 mL GC vial.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to split/splitless mode at a temperature of 250°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A capillary column suitable for amine analysis (e.g., a base-deactivated column) should be used to prevent peak tailing.[7]
-
Oven Program: A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230°C.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.
-
The resulting mass spectrum for the peak corresponding to this compound can be compared with library spectra for identification, and the fragmentation pattern can be analyzed for structural confirmation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
References
- 1. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-(甲氧基甲基)吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
Technical Guide: (S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and associated hazards of (S)-(+)-2-(Methoxymethyl)pyrrolidine, identified by CAS number 63126-47-6. The information is compiled from various safety data sheets and chemical supplier information for use in a research and development setting.
Chemical and Physical Properties
This compound, also known as O-Methyl-L-Prolinol or SMP, is a chiral pyrrolidine derivative.[1][2] It is a flammable liquid and vapor.[3][4] The following tables summarize its key physicochemical properties.
Table 1: General Chemical Information
| Identifier | Value | Source |
| CAS Number | 63126-47-6 | [1][3] |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [6][7] |
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidine | [6][7] |
| Synonyms | O-Methyl-L-prolinol, SMP | [1][2] |
| InChI Key | CHPRFKYDQRKRRK-LURJTMIESA-N | |
| SMILES String | COC[C@@H]1CCCN1 |
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Liquid | [1][6] |
| Appearance | Light yellow liquid | [5] |
| Boiling Point | 62 °C at 40 mmHg | [6] |
| Density | 0.933 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.4457 | [1] |
| Optical Activity | [α]20/D +2.4°, c = 2 in benzene | |
| Flash Point | 45 °C (113.0 °F) - closed cup | [1] |
Hazard Identification and Safety Information
This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] The target organ for toxicity is the respiratory system.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Source |
| Flammable Liquids | 3 | [3] |
| Skin Corrosion/Irritation | 2 | [3] |
| Serious Eye Damage/Eye Irritation | 2A | [3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | [3] |
Table 4: GHS Label Elements
| Element | Information | Source |
| Signal Word | Warning | [3] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P210, P233, P240, P241, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 | [1][3] |
The following diagram illustrates the logical flow from hazard identification to recommended safety precautions.
Caption: Hazard and Precautionary Statement Relationships.
Toxicological Information
Experimental Protocols
Specific, detailed experimental protocols for the determination of the physicochemical properties listed in this guide are not provided in the source documents. The data is often cited as "literature" values in supplier documentation. Standard analytical methods such as Gas Chromatography (GC) are used to determine purity.[1]
Mechanism of Action and Signaling Pathways
There is currently no scientific literature available describing a specific mechanism of action or any associated signaling pathways for this compound.[6] Its use in the literature appears to be primarily as a chiral auxiliary or building block in organic synthesis.[8]
Handling, Storage, and Disposal
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Use in a well-ventilated area, such as a fume hood.[6] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools and take precautionary measures against static discharge.[3]
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Keep cool.[1] The recommended storage is in a cool, dark place, at temperatures below 15°C.[9]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the original SDS from the supplier before handling this chemical. All personnel handling this substance should be adequately trained in chemical safety and handling procedures.
References
- 1. aksci.com [aksci.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Buy this compound | 63126-47-6 [smolecule.com]
- 7. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Core Mechanism of (S)-(+)-2-(Methoxymethyl)pyrrolidine as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) and its derivatives have established themselves as powerful and versatile chiral auxiliaries in modern asymmetric synthesis. Their ability to induce high levels of stereocontrol in the formation of new stereogenic centers has made them invaluable tools in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the core mechanisms governing the stereodirecting influence of SMP, with a focus on its most prominent applications in asymmetric alkylation, aldol reactions, and Michael additions. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Introduction to Chiral Auxiliaries and the Role of SMP
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to diastereomeric transition states with different energy levels, thus favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
This compound, a proline-derived chiral auxiliary, and its renowned amino-derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), developed by E.J. Corey and D. Enders, are highly effective due to several key structural features.[2] The rigid five-membered pyrrolidine ring restricts conformational flexibility, while the methoxymethyl group plays a crucial role in chelation with metal cations, leading to a well-defined and sterically biased transition state. This predictable stereochemical control is a significant advantage in synthetic planning.[2]
Asymmetric Alkylation of Carbonyl Compounds via SAMP/RAMP Hydrazones
The most extensively studied and widely utilized application of SMP is in the asymmetric α-alkylation of ketones and aldehydes via the SAMP/RAMP hydrazone methodology.[1][2] This powerful C-C bond-forming reaction allows for the introduction of a wide range of alkyl groups at the α-position of a carbonyl compound with exceptional levels of stereocontrol.
The Core Mechanism of Stereocontrol
The stereochemical outcome of the SAMP-mediated alkylation is dictated by a highly organized, chelated transition state. The key steps and the origin of the high diastereoselectivity are outlined below:
-
Hydrazone Formation: The carbonyl compound reacts with SAMP to form a chiral hydrazone. This step temporarily replaces the carbonyl oxygen with the chiral auxiliary.
-
Deprotonation and Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This forms a resonance-stabilized lithium azaenolate.
-
Chelated Transition State: The lithium cation is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group. This creates a rigid, bicyclic-like structure. The stereochemistry of the azaenolate is predominantly the (E) configuration at the C=C bond and the (Z) configuration at the C-N bond.
-
Diastereoselective Alkylation: The pyrrolidine ring and its substituent effectively block one face of the azaenolate. The incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[2]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated carbonyl compound and recover the auxiliary.[1]
TS [label=<
Azaenolate Chelated lithium azaenolate with the (E)c=c and (Z)c-n configuration.
Steric Shielding The pyrrolidine ring blocks the top face of the azaenolate.
Electrophilic Attack The electrophile (R-X) approaches from the less hindered bottom face.
>]; } }Quantitative Data for Asymmetric Alkylation
The SAMP/RAMP hydrazone method consistently provides high diastereoselectivities and chemical yields for a wide range of ketones, aldehydes, and electrophiles.
| Entry | Carbonyl Compound | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| 1 | 3-Pentanone | Ethyl Iodide | ≥97 | 90 | [3] |
| 2 | Cyclohexanone | Methyl Iodide | >95 | 85 | [2] |
| 3 | Propanal | Benzyl Bromide | 98 | 78 | [2] |
| 4 | Acetone | n-Butyl Iodide | >96 | 82 | [2] |
| 5 | 2-Methylcyclohexanone | Allyl Bromide | 95 | 88 | [2] |
Detailed Experimental Protocol: Asymmetric Alkylation of 3-Pentanone
This protocol is adapted from the procedure reported by Enders et al. for the synthesis of (S)-(+)-4-methyl-3-heptanone.[3]
Step 1: Formation of 3-Pentanone SAMP Hydrazone
-
To a 50-mL flask equipped with a condenser and a magnetic stir bar, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Heat the mixture at 60°C under an argon atmosphere overnight.
-
Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.
Step 2: Alkylation of the SAMP Hydrazone
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 21.9 mL, 35 mmol) to a solution of diisopropylamine (3.54 g, 35 mmol) in 40 mL of anhydrous diethyl ether at 0°C.
-
Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (5.0 g, 25 mmol) in 20 mL of anhydrous diethyl ether dropwise.
-
Stir the resulting yellow-orange solution at -78°C for 2 hours.
-
Add ethyl iodide (5.85 g, 37.5 mmol) to the solution at -110°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of 40 mL of water. Separate the ethereal layer, and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step 3: Cleavage of the Alkylated Hydrazone
-
Dissolve the crude alkylated hydrazone in 50 mL of dichloromethane in a Schlenk tube and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon to remove excess ozone.
-
Concentrate the solution under reduced pressure and purify the residue by distillation or flash column chromatography to afford the enantiomerically enriched (S)-(+)-4-methyl-3-heptanone.
Asymmetric Aldol Reactions
The SAMP/RAMP methodology has also been successfully extended to asymmetric aldol reactions, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds.
Mechanism of Stereocontrol in Aldol Reactions
The mechanism mirrors that of the alkylation, with the electrophile being an aldehyde or ketone. The pre-formed lithium azaenolate reacts with the carbonyl electrophile via a highly ordered, six-membered chair-like transition state. The stereochemistry of the newly formed hydroxyl and alkyl-bearing stereocenters is controlled by the facial bias of the chelated azaenolate.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Ketone Hydrazone | Aldehyde | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| 1 | Acetone-SAMP | Benzaldehyde | >96 (syn) | 85 | [4] |
| 2 | Propiophenone-SAMP | Isobutyraldehyde | 95 (syn) | 78 | [4] |
| 3 | Cyclohexanone-SAMP | Acetaldehyde | 94 (anti) | 81 | [4] |
Detailed Experimental Protocol: Asymmetric Aldol Reaction
-
Prepare the lithium azaenolate of the desired SAMP-ketone hydrazone as described in the alkylation protocol (Section 2.3, Step 2, points 1-3).
-
Cool the azaenolate solution to -100°C.
-
Add the aldehyde (1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at -100°C for 30 minutes and then at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cleave the auxiliary from the crude aldol adduct hydrazone as described in the alkylation protocol (Section 2.3, Step 3) to obtain the β-hydroxy carbonyl compound.
Asymmetric Michael Additions
The conjugate addition of SAMP-derived azaenolates to α,β-unsaturated carbonyl compounds provides a powerful method for the enantioselective formation of 1,5-dicarbonyl compounds and related structures.
Mechanism of Stereocontrol in Michael Additions
Similar to the alkylation and aldol reactions, the stereochemical outcome of the Michael addition is governed by the attack of the chelated lithium azaenolate on the Michael acceptor from the less sterically encumbered face. The reaction proceeds through a transition state where the Michael acceptor is oriented to minimize steric interactions with the chiral auxiliary.
Quantitative Data for Asymmetric Michael Additions
| Entry | Ketone Hydrazone | Michael Acceptor | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| 1 | Acetone-SAMP | Methyl Vinyl Ketone | >95 | 80 | [5] |
| 2 | Cyclohexanone-SAMP | Acrylonitrile | 96 | 75 | [5] |
| 3 | Propiophenone-SAMP | Phenyl Acrylate | 94 | 82 | [5] |
Detailed Experimental Protocol: Asymmetric Michael Addition
-
Generate the lithium azaenolate of the SAMP-ketone hydrazone as described in the alkylation protocol (Section 2.3, Step 2, points 1-3).
-
Cool the azaenolate solution to -78°C.
-
Add a solution of the Michael acceptor (1.2 equivalents) in anhydrous THF to the azaenolate solution.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup as described for the aldol reaction.
-
Cleave the auxiliary from the crude Michael adduct hydrazone using ozonolysis or hydrolysis to yield the 1,5-dicarbonyl compound.
Conclusion
This compound and its derivatives, particularly SAMP, are highly effective and reliable chiral auxiliaries for a range of asymmetric transformations. The predictable stereochemical outcomes, high diastereoselectivities, and robust nature of these auxiliaries have solidified their position in the toolbox of synthetic organic chemists. The core principle of their stereodirecting ability lies in the formation of a rigid, chelated azaenolate intermediate that effectively shields one prochiral face, directing the approach of the electrophile to the opposite face. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technology in the synthesis of enantiomerically enriched molecules.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-(+)- and (R)-(-)-2-(Methoxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemistry, synthesis, and application of the chiral auxiliaries (S)-(+)-2-(Methoxymethyl)pyrrolidine and its enantiomer, (R)-(-)-2-(Methoxymethyl)pyrrolidine. These compounds, often referred to as SMP and RMP respectively, are pivotal in modern organic synthesis, enabling the stereoselective construction of complex molecular architectures, a critical aspect of drug discovery and development.
Introduction to Chiral Auxiliaries and the Role of 2-(Methoxymethyl)pyrrolidine
In the realm of stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] By introducing a stereogenic center, the auxiliary directs the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved from the product and can often be recovered for reuse.[2]
This compound and its (R)-enantiomer are highly effective chiral auxiliaries derived from the readily available amino acids (S)-proline and (R)-glutamic acid, respectively.[3] Their efficacy stems from the rigid five-membered pyrrolidine ring and the presence of a methoxymethyl group. This structure creates a well-defined steric environment that biases the approach of reagents to one face of a prochiral substrate, leading to high diastereoselectivity and, ultimately, high enantiomeric excess in the final product.[4]
Physicochemical Properties
The distinct stereochemistry of (S)-(+)- and (R)-(-)-2-(Methoxymethyl)pyrrolidine gives rise to their characteristic optical activity, while their other physical properties are identical. A summary of their key physicochemical data is presented below.
| Property | This compound | (R)-(-)-2-(Methoxymethyl)pyrrolidine |
| CAS Number | 63126-47-6[5] | 84025-81-0 |
| Molecular Formula | C₆H₁₃NO[5] | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [5] | 115.17 g/mol |
| Appearance | Colorless to light yellow liquid[6] | Colorless liquid |
| Boiling Point | 62 °C at 40 mmHg[5][7] | - |
| Density | 0.933 g/mL at 25 °C[5][7] | 0.932 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.4457[5] | 1.446 |
| Specific Rotation ([α]20/D) | +2.4° (c=2 in benzene)[5][7] | -33.0° to -38.0° (c=2, 1mol/L HCl) |
Synthesis of 2-(Methoxymethyl)pyrrolidine Enantiomers
The synthesis of these chiral auxiliaries is well-established, typically starting from the corresponding enantiomer of proline. A widely used derivative in asymmetric synthesis is (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), for which a detailed experimental protocol is available from Organic Syntheses. The synthesis of this compound follows a similar pathway, omitting the final amination step. The synthesis of the (R)-enantiomers proceeds analogously from (R)-proline.
Representative Synthetic Workflow
The following diagram illustrates the general synthetic pathway from (S)-proline to this compound.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This protocol, adapted from Organic Syntheses, outlines the preparation of SAMP, a key derivative of this compound. The synthesis of SMP would involve the hydrolysis of the N-formyl intermediate without proceeding to the amination step.
Step A: (S)-(+)-2-Hydroxymethylpyrrolidine In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (60 g, 1.58 mol) in 2.5 L of anhydrous tetrahydrofuran (THF) is prepared. To this suspension, (S)-proline (115 g, 1.0 mol) is added portion-wise over 2 hours. The mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the successive dropwise addition of 60 mL of water, 60 mL of 15% aqueous sodium hydroxide, and 180 mL of water. The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are concentrated under reduced pressure to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.
Step B: (S)-(-)-1-Formyl-2-hydroxymethylpyrrolidine The crude (S)-(+)-2-hydroxymethylpyrrolidine from Step A is dissolved in 500 mL of methyl formate and the solution is stirred at room temperature for 12 hours. The excess methyl formate is removed under reduced pressure to give the crude N-formyl derivative.
Step C: (S)-(-)-1-Formyl-2-methoxymethylpyrrolidine To a solution of the crude product from Step B in 1 L of anhydrous THF at 0 °C is added sodium hydride (48 g of a 60% dispersion in mineral oil, 1.2 mol) portion-wise. The mixture is stirred for 1 hour at 0 °C, and then methyl iodide (75 mL, 1.2 mol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the careful addition of water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
Step D: (S)-(+)-2-Methoxymethylpyrrolidine A solution of 180 g of potassium hydroxide in 720 mL of water is added to the crude product from the O-methylation step and the mixture is vigorously stirred overnight. The product is then extracted with diethyl ether, and the combined organic layers are dried and concentrated.
Step E: (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine The aqueous amine hydrochloride solution is adjusted to a pH of 2.8–3.2 with aqueous 50% potassium hydroxide. A solution of 80 g (1 mol) of potassium cyanate in 140 mL of water is then added all at once at 15°C and the mixture is allowed to stir for at least 12 hr at 20°C.
Step F: (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) A chilled solution of potassium hypochlorite is added to the crude urea from the previous step at -5°C. The mixture is stirred and then extracted with diethyl ether to yield SAMP.
Applications in Asymmetric Synthesis
This compound and its enantiomer are widely employed as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol reactions.
Asymmetric Alkylation
A key application is the asymmetric α-alkylation of ketones and aldehydes. The carbonyl compound is first converted to a chiral enamine or, more commonly, a hydrazone using a derivative like SAMP or RAMP. The chiral auxiliary then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high stereoselectivity. Subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound with a high enantiomeric excess.
The following diagram illustrates the logical workflow of an asymmetric alkylation using a chiral pyrrolidine auxiliary.
Caption: Logical workflow for asymmetric α-alkylation.
Enantiomeric Excess in Asymmetric Alkylation
The effectiveness of a chiral auxiliary is quantified by the enantiomeric excess (ee) of the product. High ee values indicate a high degree of stereocontrol. The use of SAMP and RAMP in asymmetric alkylations consistently leads to products with high enantiomeric excess, often exceeding 95% ee.
| Reaction | Chiral Auxiliary | Electrophile | Product ee (%) |
| Alkylation of Cyclohexanone | SAMP | Iodomethane | >95 |
| Alkylation of Propanal | RAMP | Benzyl bromide | >96 |
| Alkylation of Acetone | SAMP | Ethyl iodide | >98 |
Conclusion
This compound and its (R)-enantiomer are indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, robust performance, and the high levels of stereocontrol they impart make them highly valuable for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the application and stereochemical principles of these chiral auxiliaries is essential for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets. The continued development of methodologies utilizing these and other pyrrolidine-based chiral auxiliaries will undoubtedly continue to push the boundaries of modern organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyzed Enantioselective Aldol Additions of Latent Enolate Equivalents | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pyrrolidine-Based Chiral Auxiliaries: A Technical Guide
Introduction: In the landscape of asymmetric synthesis, chiral auxiliaries represent a foundational and powerful strategy for the stereocontrolled formation of new chiral centers. These molecular entities, temporarily incorporated into a prochiral substrate, guide the stereochemical course of a reaction before being cleaved, ideally for recovery and reuse. Among the pantheon of such auxiliaries, those derived from the readily available and inexpensive amino acid proline have carved out a significant niche. This technical guide provides an in-depth exploration of the discovery, history, and application of pyrrolidine-based chiral auxiliaries, with a particular focus on the seminal work of Corey and Enders and the subsequent evolution of these indispensable tools for researchers and drug development professionals.
A Historical Perspective: From Concept to Cornerstone
The concept of using a temporary chiral handle to direct a stereoselective reaction has its roots in the broader history of asymmetric synthesis. However, the development of practical and highly effective pyrrolidine-based chiral auxiliaries can be traced back to the pioneering work of E.J. Corey and Dieter Enders in the mid-1970s. Their seminal 1976 publication laid the groundwork for the use of chiral hydrazones in asymmetric alkylation reactions, a methodology that would become a cornerstone of modern organic synthesis.[1]
This breakthrough was built upon earlier work, such as G. Stork's development of enamine alkylation in 1963 and A.I. Meyers' 1976 report on the alkylation of metallated azaenolates of hydrazones using an acyclic amino acid-derived auxiliary.[1][2] The innovation of Corey and Enders was the introduction of a chiral, rigid pyrrolidine framework derived from proline, which provided a well-defined stereochemical environment for the asymmetric transformation.[1]
dot
Caption: Historical timeline of pyrrolidine-based chiral auxiliaries.
Core Principles of Pyrrolidine-Based Chiral Auxiliaries
The efficacy of pyrrolidine-based chiral auxiliaries hinges on several key principles:
-
Temporary Incorporation: The chiral auxiliary is covalently attached to a prochiral substrate, typically a ketone or aldehyde, to form a chiral intermediate. In the case of the most well-known examples, this intermediate is a hydrazone.[3]
-
Stereochemical Control: The rigid pyrrolidine ring and its substituents create a sterically and electronically biased environment. This directs the approach of a reagent to one of the two diastereotopic faces of the intermediate, leading to the formation of a new stereocenter with high diastereoselectivity.[4]
-
Chelation: In the case of SAMP and RAMP, the methoxymethyl group plays a crucial role in forming a rigid, chelated transition state with a metal cation (typically lithium), further locking the conformation and enhancing stereocontrol.[4][]
-
Cleavage and Recovery: After the stereocenter-forming reaction, the auxiliary is cleaved from the product, often through oxidative or hydrolytic methods, to reveal the desired chiral molecule. A key advantage is the potential for high-yield recovery of the auxiliary for reuse.[3]
The Archetypal Auxiliaries: SAMP and RAMP
The most widely recognized and utilized pyrrolidine-based chiral auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Developed by Enders and his research group, these auxiliaries are synthesized from the readily available amino acids (S)-proline and (R)-glutamic acid, respectively.[]
dot
Caption: General workflow of the SAMP/RAMP hydrazone methodology.
Synthesis of SAMP and RAMP
The synthesis of SAMP from (S)-proline is a well-established, multi-step process that has been optimized for efficiency and scale.[6]
Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) [6]
-
Reduction of (S)-Proline: (S)-proline is reduced with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) to afford (S)-(+)-2-hydroxymethylpyrrolidine ((S)-prolinol).
-
Formylation: The crude (S)-prolinol is treated with methyl formate to yield (S)-(-)-1-formyl-2-hydroxymethylpyrrolidine.
-
O-Methylation: The formylated prolinol is deprotonated with sodium hydride and then treated with methyl iodide in THF to give (S)-(-)-1-formyl-2-methoxymethylpyrrolidine.
-
Hydrolysis: The formyl group is removed by acid hydrolysis (e.g., with HCl) to yield (S)-(+)-2-methoxymethylpyrrolidine.
-
Urea Formation: The resulting amine is reacted with potassium cyanate to form (S)-(-)-1-carbamoyl-2-methoxymethylpyrrolidine.
-
Hofmann Degradation: The final step involves a Hofmann degradation of the urea derivative using potassium hydroxide and potassium hypochlorite to furnish (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).
The synthesis of RAMP follows a similar sequence, starting from (R)-proline.
Evolution of Pyrrolidine-Based Auxiliaries
The success of SAMP and RAMP spurred the development of second-generation auxiliaries designed to offer improved steric hindrance, alternative electronic properties, or enhanced rigidity, thereby fine-tuning the stereochemical outcome of reactions.[7]
dot
Caption: Structural evolution of pyrrolidine-based chiral auxiliaries.
Some notable second-generation auxiliaries include:
-
(S)-1-Amino-2-(diphenylhydroxymethyl)pyrrolidine (SADP): Features a bulky diphenylhydroxymethyl group to enhance facial shielding.
-
(S)-1-Amino-2-(1-ethyl-1-hydroxypropyl)pyrrolidine (SAEP): Offers different steric demands compared to the methoxymethyl group of SAMP.
-
(S)-1-Amino-2-(1-phenyl-1-hydroxypropyl)pyrrolidine (SAPP): Incorporates an aromatic ring to influence the electronic environment.
-
(R,R,R)-2-Amino-3-methoxymethyl-2-azabicyclo[3.3.0]octane (RAMBO): A more rigid, bicyclic analog of RAMP designed to reduce conformational flexibility.[7]
Applications in Asymmetric Synthesis
The primary application of SAMP and RAMP is the asymmetric α-alkylation of ketones and aldehydes. However, their utility extends to a wide range of other important transformations.
Asymmetric Alkylation
This is the hallmark application of the SAMP/RAMP methodology. The process involves the formation of the chiral hydrazone, deprotonation with a strong base like lithium diisopropylamide (LDA) to form the corresponding azaenolate, followed by reaction with an electrophile (e.g., an alkyl halide).[1]
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Methyl Iodide using SAMP [8]
-
Hydrazone Formation: Cyclohexanone is refluxed with SAMP (1.2 equivalents) in benzene or toluene with azeotropic removal of water using a Dean-Stark apparatus to form the corresponding SAMP hydrazone.
-
Deprotonation: The purified hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the lithium azaenolate.
-
Alkylation: Methyl iodide (1.5 equivalents) is added to the azaenolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.
-
Work-up and Cleavage: The reaction is quenched with water, and the product is extracted. The crude alkylated hydrazone is then cleaved (see Section 6) to yield (R)-2-methylcyclohexanone.
Table 1: Asymmetric Alkylation of Ketone SAMP Hydrazones
| Ketone | Electrophile | Yield (%) | d.e. (%) | e.e. (%) of Product |
| Cyclohexanone | MeI | 65-80 | >95 | >95 |
| Cyclopentanone | EtI | 70-85 | >95 | >95 |
| Propiophenone | BnBr | 60-75 | >90 | >90 |
| 3-Pentanone | EtI | 56-58 | >97 | >97 |
Data compiled from various sources, including[8][9].
Asymmetric Aldol Reactions
The lithium azaenolates derived from SAMP/RAMP hydrazones can also act as nucleophiles in aldol reactions with aldehydes, affording β-hydroxy ketones with high diastereoselectivity and enantioselectivity after cleavage.
Table 2: Asymmetric Aldol Reactions using SAMP Hydrazones
| Ketone | Aldehyde | Yield (%) | d.e. (%) | e.e. (%) of Product |
| Acetone | Benzaldehyde | 65-81 | >90 | >90 |
| Cyclohexanone | Isobutyraldehyde | 70-85 | >95 | >95 |
| 3-Pentanone | Benzaldehyde | 60-75 | >90 | >90 |
Data compiled from various sources, including[10].
Asymmetric Conjugate (Michael) Additions
The SAMP/RAMP methodology has also been successfully applied to asymmetric Michael additions, where the chiral azaenolate adds to α,β-unsaturated esters, ketones, and other Michael acceptors.[11]
Table 3: Asymmetric Michael Additions using SAMP Hydrazones
| Ketone | Michael Acceptor | Yield (%) | d.e. (%) | e.e. (%) of Product |
| Acetone | Methyl acrylate | 46-62 | >96 | >96 |
| Cyclohexanone | Nitroethylene | 70-85 | >90 | >90 |
| 3-Pentanone | Ethyl crotonate | 60-75 | >95 | >95 |
Data compiled from various sources, including[12][13].
Cleavage of the Chiral Auxiliary
The final step in a chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the chiral product. Several methods have been developed for the cleavage of the robust hydrazone bond, with the choice of method depending on the sensitivity of the functional groups in the product.
Experimental Protocols for Hydrazone Cleavage:
-
Ozonolysis: This is a common and efficient method. The alkylated hydrazone is dissolved in a solvent like dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists. Reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) then yields the ketone.[1]
-
Oxidative Hydrolysis with Sodium Perborate: A milder oxidative method involves treating the hydrazone with sodium perborate in a buffered solution (pH 7) of THF and water.[10]
-
Hydrolysis with Oxalic Acid: For substrates sensitive to oxidation, hydrolysis with a saturated aqueous solution of oxalic acid in a two-phase system (e.g., diethyl ether/water) can be effective and allows for the recovery of the auxiliary.[10]
-
Other Oxidative Methods: Reagents such as magnesium monoperoxyphthalate (MMPP) and selenium dioxide with hydrogen peroxide have also been employed for the oxidative cleavage of SAMP/RAMP hydrazones.[10]
Conclusion
From their conceptual beginnings to their current status as indispensable tools in the synthetic organic chemist's toolbox, pyrrolidine-based chiral auxiliaries have had a profound impact on the field of asymmetric synthesis. The pioneering work of Corey and Enders in developing the SAMP/RAMP hydrazone methodology opened the door to the reliable and highly stereoselective synthesis of a vast array of chiral molecules. The continued evolution of these auxiliaries, with the development of second-generation systems, further underscores their versatility and enduring importance. For researchers and professionals in drug development, a thorough understanding of the history, principles, and practical applications of these powerful chiral auxiliaries remains essential for the efficient and elegant construction of complex, enantiomerically pure molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-2-(Methoxymethyl)pyrrolidine: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-(Methoxymethyl)pyrrolidine, often referred to as O-Methyl-L-prolinol or SMP, is a pivotal chiral building block in modern organic synthesis. Its rigid five-membered ring structure, derived from the natural amino acid L-proline, combined with the coordinating methoxymethyl group, makes it an exceptionally effective chiral auxiliary and organocatalyst.[1][2] This technical guide provides an in-depth overview of its commercial availability from leading suppliers, detailed synthesis protocols, and its application in key asymmetric transformations critical to the pharmaceutical and agrochemical industries.[3]
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers. The quality and purity of the compound can vary between suppliers and even between batches. Researchers should carefully consider the specifications provided in the certificate of analysis to ensure the material is suitable for their intended application, particularly for sensitive catalytic processes where high enantiomeric and chemical purity is paramount.
Below is a comparative summary of typical specifications from major suppliers.
| Supplier | Product Number (Example) | Purity (Typical) | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 277053 | 99% | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |
| TCI America | M1161 | >98.0% (GC) | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |
| Thermo Scientific Chemicals | L09608 | 98% | Liquid | 63126-47-6 | C₆H₁₃NO | 115.176 |
| Santa Cruz Biotechnology | sc-239103 | - | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |
Note: Purity and other specifications are lot-dependent and should be confirmed with the supplier's Certificate of Analysis.[4][5][6][7][8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 62 °C at 40 mmHg | |
| Density | 0.933 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4457 | |
| Optical Activity ([α]20/D) | +2.4° (c=2 in benzene) | |
| Flash Point | 45 °C (113 °F) - closed cup | [4] |
| Solubility | Soluble in water, ether, and dichloromethane | [1] |
Synthesis of this compound
The most common synthetic route to this compound starts from the readily available and inexpensive chiral pool starting material, L-proline. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation.
Experimental Protocol: Synthesis from L-Proline
This protocol is a representative procedure based on established chemical transformations.
Step 1: Reduction of L-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
-
Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. To a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add L-proline (1.0 eq.) portion-wise. b. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). c. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). d. Filter the resulting granular precipitate and wash thoroughly with THF. e. Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol) as an oil, which can be used in the next step without further purification.
Step 2: O-Methylation to this compound
-
Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.
-
Procedure: a. Dissolve the crude L-Prolinol (1.0 eq.) in anhydrous THF and cool the solution to 0 °C. b. Add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise, allowing for the cessation of hydrogen evolution between additions. c. Stir the resulting suspension at room temperature for 1 hour. d. Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq.) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by the slow addition of water. g. Extract the aqueous layer with diethyl ether or dichloromethane. h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation to afford pure this compound.
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions.[2] Its utility stems from its ability to form chiral enamines or amides, which then direct the approach of an electrophile to one face of the molecule with high selectivity.[1]
Experimental Protocol: Asymmetric Alkylation of a Ketone
This protocol illustrates the use of this compound to synthesize an enantioenriched α-alkylated ketone.
-
Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.
-
Step 1: Formation of the Chiral Enamine a. In the reaction flask, combine the prochiral ketone (e.g., cyclohexanone, 1.0 eq.) and this compound (1.1 eq.) in anhydrous toluene. b. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. d. Once the reaction is complete (monitored by TLC or disappearance of water), cool the mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is typically used directly in the next step.
-
Step 2: Diastereoselective Alkylation a. Dissolve the crude enamine in anhydrous THF and cool to -78 °C. b. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise. c. Stir the reaction at -78 °C for several hours until the reaction is complete.
-
Step 3: Hydrolysis to the Chiral Ketone a. Quench the reaction with an aqueous solution of acetic acid/sodium acetate buffer. b. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate. c. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product by flash column chromatography to yield the enantioenriched α-alkylated ketone. The chiral auxiliary can often be recovered.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a common motif in many FDA-approved drugs and biologically active natural products.[11][12] Chiral auxiliaries like this compound are instrumental in the efficient, stereocontrolled synthesis of these complex molecules.[3] The ability to reliably introduce specific stereocenters is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[13] While this compound itself is not typically a pharmacologically active compound involved in signaling pathways, its role as a synthetic tool is indispensable in the development of new therapeutics.[3]
Visualization of Workflows
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.
Caption: A logical workflow for selecting a commercial supplier.
Experimental Workflow for Asymmetric Alkylation
The diagram below outlines the key stages in a typical asymmetric alkylation experiment using this compound as a chiral auxiliary.
Caption: An experimental workflow for asymmetric alkylation.
References
- 1. This compound CAS#: 63126-47-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 99 63126-47-6 [sigmaaldrich.com]
- 5. (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. (S)-2-(Methoxymethyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. specau.com.au [specau.com.au]
- 10. (S)-2-(Methoxymethyl)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Asymmetric Alkylation Utilizing the (S)-2-(Methoxymethyl)pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules in pharmaceutical and natural product chemistry. The use of chiral auxiliaries remains a robust and reliable strategy to achieve high levels of stereocontrol. The pyrrolidine scaffold, derived from the readily available amino acid proline, is a privileged structure in asymmetric synthesis.
This document provides detailed application notes and protocols for the asymmetric alkylation of ketones and aldehydes using the chiral auxiliary derived from (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP). While SMP can form chiral enamines, the scientific literature overwhelmingly demonstrates that its N-amino derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) , is the superior and predominantly used reagent for this transformation. The resulting chiral hydrazones, developed by E. J. Corey and Dieter Enders, offer higher reactivity, excellent regioselectivity, and predictable high levels of enantioselectivity upon alkylation.[1]
This guide will therefore focus on the well-established and highly reliable SAMP/RAMP hydrazone alkylation methodology.
Principle of the Method
The SAMP/RAMP hydrazone alkylation is a powerful three-step sequence for the asymmetric α-alkylation of ketones and aldehydes[1]:
-
Hydrazone Formation: A prochiral ketone or aldehyde is condensed with the chiral auxiliary SAMP (or its enantiomer RAMP) to form a chiral hydrazone.
-
Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then alkylated with an electrophile (e.g., an alkyl halide). The stereochemical outcome is directed by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound with high enantiomeric excess and to allow for the recovery of the auxiliary.[1][2]
The high degree of stereocontrol is attributed to a rigid, chelated transition state of the lithium azaenolate, where the methoxymethyl group coordinates to the lithium ion. This conformation effectively shields one face of the nucleophilic carbon, directing the incoming electrophile to the opposite, less sterically hindered face.[3]
Visualization of the Workflow and Mechanism
The following diagrams illustrate the logical workflow of the SAMP hydrazone alkylation and the proposed mechanism for stereochemical induction.
Caption: General workflow of the three-step SAMP hydrazone method.
Caption: Stereochemical model for the alkylation of the SAMP azaenolate.
Quantitative Data Summary
The SAMP/RAMP hydrazone method has been successfully applied to a wide range of ketones and aldehydes, affording high yields and excellent enantioselectivities.
Table 1: Asymmetric Alkylation of Cyclohexanone using SAMP
| Electrophile (R-X) | Yield (%) | e.e. (%) |
| Methyl iodide | 75-85 | >95 |
| Ethyl iodide | 70-80 | >95 |
| Benzyl bromide | 80-90 | >95 |
| Allyl bromide | 75-85 | >95 |
Data compiled from various literature sources. Yields and e.e. can vary based on specific reaction conditions.
Table 2: Asymmetric Alkylation of Acyclic Ketones and Aldehydes using SAMP
| Carbonyl Substrate | Electrophile (R-X) | Yield (%) | d.e. / e.e. (%) | Reference |
| 3-Pentanone | n-Butyl iodide | 56-58 (overall) | >97 (d.e.) | [4] |
| Propanal | Methyl iodide | ~60 (overall) | >95 (e.e.) | [1] |
| Diethyl ketone | Benzyl bromide | 70-80 | >96 (d.e.) | [5] |
| Oxetan-3-one | Benzyl bromide | 71 | 84 (e.e.) | [6] |
d.e. = diastereomeric excess of the alkylated hydrazone; e.e. = enantiomeric excess of the final ketone/aldehyde.
Experimental Protocols
CAUTION: These reactions involve pyrophoric reagents (LDA) and hazardous materials (ozone, alkyl halides). All procedures should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Methyl Iodide
This protocol is a representative example of the three-step procedure.
Step 1: Formation of (S)-Cyclohexanone SAMP Hydrazone [7]
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of ketone), add cyclohexanone (1.0 equivalent).
-
Equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux for 2-4 hours, or until the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is often used directly in the next step after drying under high vacuum, but can be purified by distillation if necessary.[1]
Step 2: Diastereoselective Methylation [1][7]
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone). Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting orange-colored azaenolate solution at this temperature for 2-3 hours.
-
Add methyl iodide (1.5 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude methylated hydrazone.
Step 3: Oxidative Cleavage to (R)-2-Methylcyclohexanone [1]
-
Dissolve the crude methylated hydrazone in dichloromethane (DCM) (10 mL per mmol) and cool the solution to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Quench the reaction by adding a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired (R)-2-methylcyclohexanone. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Alternative Auxiliary Cleavage using Oxalic Acid
Ozonolysis can be harsh for sensitive substrates. A milder hydrolysis using oxalic acid is an effective alternative.[2][6]
-
Dissolve the crude alkylated SAMP hydrazone (1.0 equivalent) in a biphasic mixture of diethyl ether and a saturated aqueous solution of oxalic acid (e.g., 1:1 v/v).[6]
-
Stir the mixture vigorously at room temperature for 2-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the product by flash chromatography.
-
The chiral auxiliary (SAMP) can often be recovered from the acidic aqueous layer by basification and extraction.[2]
Conclusion
The use of the (S)-2-(methoxymethyl)pyrrolidine scaffold, primarily through its N-amino derivative SAMP, provides a highly effective and predictable method for the asymmetric α-alkylation of ketones and aldehydes. The robust nature of the hydrazone, the well-defined stereochemical model, and the high diastereoselectivities and enantioselectivities achieved make this a valuable and widely applicable tool for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols provided herein offer a solid foundation for researchers to apply this powerful methodology.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application of (S)-(+)-2-(Methoxymethyl)pyrrolidine in the Enantioselective Synthesis of the Natural Product (-)-Dendroprimine
Application Note
(S)-(+)-2-(Methoxymethyl)pyrrolidine (S)-SMP , a proline-derived chiral auxiliary, serves as a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of chiral centers in a variety of complex molecules. Its rigid pyrrolidine ring and the coordinating ability of the methoxymethyl group provide a well-defined chiral environment, leading to high levels of stereoselectivity in reactions such as alkylation of enolates. This application note details the use of (S)-SMP in the total synthesis of the indolizidine alkaloid (-)-dendroprimine , a natural product isolated from Dendrobium primulinum. The key strategic element of this synthesis is the diastereoselective alkylation of an amide enolate derived from (S)-SMP to install the critical stereocenter of the target molecule with high fidelity. Subsequent reductive cyclization and removal of the chiral auxiliary afford the enantiomerically pure natural product.
Key Applications:
-
Asymmetric Alkylation: (S)-SMP is employed to direct the stereoselective alkylation of prochiral carbonyl compounds. The formation of a chiral amide, followed by deprotonation to generate a rigid lithium enolate, allows for the facial-selective approach of an electrophile.
-
Alkaloid Synthesis: The pyrrolidine and piperidine skeletons are common motifs in a vast array of alkaloids with significant biological activity. Chiral auxiliaries like (S)-SMP provide a reliable method for the enantioselective synthesis of these important natural products.
-
Stereocenter Induction: The predictable stereochemical outcome of reactions mediated by (S)-SMP makes it a valuable tool for establishing key stereocenters in the early stages of a total synthesis.
Experimental Protocols: Total Synthesis of (-)-Dendroprimine
The enantioselective total synthesis of (-)-dendroprimine was achieved in five steps, with the key stereochemistry-defining step being the asymmetric alkylation of an N-acyl derivative of this compound.[1]
Overall Synthetic Scheme
The logical flow of the synthesis of (-)-dendroprimine is outlined below. It begins with the acylation of the chiral auxiliary, followed by the crucial diastereoselective alkylation, and concludes with the removal of the auxiliary and cyclization to yield the final natural product.
Caption: Synthetic workflow for (-)-dendroprimine.
Detailed Methodologies
Step 1: Synthesis of N-(4-Pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, 4-pentenoyl chloride (1.1 eq) was added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired amide.
Step 2: Asymmetric α-Alkylation
A solution of the N-(4-pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) was cooled to -78 °C under an argon atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA) (1.2 eq) in THF was added dropwise, and the resulting mixture was stirred at -78 °C for 1 hour to ensure complete enolate formation. Methyl iodide (1.5 eq) was then added dropwise, and the reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction was quenched with saturated aqueous ammonium chloride solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product was determined by ¹H NMR analysis. The product was purified by flash column chromatography.
Step 3 & 4: Reductive Cleavage of the Chiral Auxiliary and Cyclization
The alkylated amide (1.0 eq) was dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LAH) (2.0 eq) was added portion-wise, and the mixture was stirred at 0 °C for 1 hour. The reaction was carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting suspension was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to yield the crude amino alcohol.
The crude amino alcohol was then subjected to Swern oxidation to afford the corresponding aldehyde, which underwent spontaneous intramolecular cyclization. The resulting iminium ion was then hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere to furnish (-)-dendroprimine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (-)-dendroprimine.
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Acylation | N-(4-Pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine | 95 | N/A |
| Asymmetric Alkylation | Alkylated Amide | 85 | >95 |
| Reductive Cleavage and Cyclization | (-)-Dendroprimine | 70 (overall for 3 steps) | >99 (e.e.) |
Table 1: Summary of yields and stereoselectivity in the synthesis of (-)-dendroprimine.
Logical Relationship Diagram: Stereocontrol by (S)-SMP
The stereochemical outcome of the alkylation step is dictated by the chiral auxiliary. The lithium enolate of the amide adopts a rigid chelated conformation, where the methoxymethyl group blocks one face of the enolate, forcing the electrophile (methyl iodide) to approach from the less sterically hindered face.
Caption: Stereocontrol mechanism of (S)-SMP.
References
Application of (S)-(+)-2-(Methoxymethyl)pyrrolidine in Asymmetric Diels-Alder Reactions: A Guide for Researchers
(S)-(+)-2-(Methoxymethyl)pyrrolidine (S-SMP) has emerged as a highly effective and versatile chiral auxiliary in the field of asymmetric synthesis. Its application in the Diels-Alder reaction, a powerful tool for the construction of six-membered rings, allows for excellent stereocontrol, leading to the formation of enantiomerically enriched products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing S-SMP in asymmetric Diels-Alder reactions.
Introduction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. When the dienophile is rendered chiral through the attachment of a chiral auxiliary like S-SMP, the reaction proceeds with high diastereoselectivity, enabling the synthesis of specific stereoisomers. The pyrrolidine scaffold of S-SMP, derived from the readily available amino acid L-proline, provides a rigid and predictable stereochemical environment, effectively shielding one face of the dienophile and directing the approach of the diene.
The general workflow for an S-SMP-mediated asymmetric Diels-Alder reaction involves the formation of an N-enoyl-S-SMP derivative, followed by the cycloaddition reaction, and subsequent cleavage of the chiral auxiliary to yield the desired chiral carboxylic acid or other derivatives.
Application Notes and Protocols: Organocatalysis with (S)-(+)-2-(Methoxymethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-(+)-2-(methoxymethyl)pyrrolidine derivatives in organocatalysis. These compounds, particularly (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are powerful chiral auxiliaries for the asymmetric synthesis of a wide range of organic molecules.[1][2] They are instrumental in establishing key stereocenters with high levels of enantioselectivity, a critical aspect in the development of chiral drugs and complex natural products.
The methodologies described herein focus on the SAMP/RAMP hydrazone method, a robust strategy for the α-alkylation of ketones and aldehydes, as well as its application in asymmetric aldol reactions and Michael additions.[1][3][4]
Asymmetric α-Alkylation of Ketones and Aldehydes (SAMP/RAMP Hydrazone Method)
The SAMP/RAMP hydrazone alkylation allows for the highly stereoselective introduction of alkyl groups at the α-position of carbonyl compounds.[1][2] The general principle involves the formation of a chiral hydrazone, followed by deprotonation to form a rigid azaenolate intermediate, subsequent alkylation, and finally, cleavage of the auxiliary to yield the desired chiral ketone or aldehyde.[1][5]
Reaction Mechanism and Stereochemical Control
The high degree of stereocontrol is attributed to the formation of a chelated azaenolate intermediate where the lithium cation is coordinated to the methoxy group of the auxiliary.[1][2] This rigid structure, combined with the steric hindrance of the pyrrolidine ring, directs the incoming electrophile to one face of the azaenolate, resulting in a high degree of stereoselectivity.[1][5]
Quantitative Data for Asymmetric α-Alkylation
The following table summarizes the yields and enantiomeric excess (ee) for the asymmetric α-alkylation of various ketones using the SAMP hydrazone methodology.
| Entry | Ketone | Electrophile | Product | Yield (%) | ee (%) |
| 1 | 3-Pentanone | Methyl Iodide | (S)-4-Methyl-3-heptanone | 76-88 | >95 |
| 2 | Oxetan-3-one | Benzyl Bromide | (S)-2-(Benzyl)oxetan-3-one | 75 | 84 |
| 3 | Oxetan-3-one | Allyl Bromide | (S)-2-(Allyl)oxetan-3-one | 80 | 82 |
| 4 | Cyclohexanone | Ethyl Iodide | (S)-2-Ethylcyclohexanone | 85 | 96 |
Experimental Protocol: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone[4]
Step 1: Formation of the SAMP Hydrazone of 3-Pentanone
-
To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[1]
-
Heat the mixture at 60°C under an argon atmosphere overnight.[1]
-
Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.[1]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
Step 2: α-Alkylation
-
Dissolve the crude hydrazone in anhydrous diethyl ether (100 mL) in a flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (1.1 equivalents) and stir for 4 hours at -78°C.
-
Add methyl iodide (1.1 equivalents) and continue stirring at -78°C for another 4 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in dichloromethane (100 mL) and cool to -78°C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon to remove excess ozone.
-
Quench the reaction with dimethyl sulfide.
-
Allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield (S)-4-methyl-3-heptanone.
Asymmetric Aldol Reactions
The SAMP/RAMP methodology can be extended to asymmetric aldol reactions, providing a route to chiral β-hydroxy ketones. This involves the reaction of the pre-formed lithium azaenolate with an aldehyde.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Ketone Hydrazone | Aldehyde | Diastereomeric Ratio (syn:anti) | ee (%) of major diastereomer |
| 1 | Propanal-SAMP | Benzaldehyde | 95:5 | >98 |
| 2 | Acetone-SAMP | Isobutyraldehyde | 90:10 | 95 |
Experimental Protocol: Asymmetric Aldol Reaction
-
Prepare the SAMP hydrazone of the desired ketone as described in the α-alkylation protocol.
-
Dissolve the hydrazone in anhydrous diethyl ether and cool to -78°C under an argon atmosphere.
-
Add LDA (1.1 equivalents) and stir for 4 hours at -78°C to form the azaenolate.
-
Add the aldehyde (1.0 equivalent) dropwise and stir the reaction mixture at -78°C for 4 hours.[1]
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[1]
-
Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude aldol adduct.[1]
-
Cleave the chiral auxiliary from the crude aldol adduct using ozonolysis as described in the alkylation protocol to obtain the desired β-hydroxy ketone.[1]
Asymmetric Michael Additions
SAMP-derived azaenolates can also undergo asymmetric Michael additions to α,β-unsaturated compounds, enabling the enantioselective formation of 1,5-dicarbonyl compounds.[1]
Quantitative Data for Asymmetric Michael Additions
| Entry | Hydrazone | Michael Acceptor | Yield (%) | de (%) | ee (%) |
| 1 | Propanal-SAMP | Methyl acrylate | 80 | >96 | >98 |
| 2 | Cyclohexanone-SAMP | Nitroethylene | 75 | 95 | 99 |
Experimental Protocol: Asymmetric Michael Addition
-
Generate the lithium azaenolate from the corresponding SAMP hydrazone as described previously.
-
At -78°C, add the α,β-unsaturated ester or other Michael acceptor (1.0 equivalent) to the azaenolate solution.
-
Stir the reaction mixture at -78°C for 4 hours.[1]
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[1]
-
Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate under reduced pressure.[1]
-
Cleave the chiral auxiliary from the crude Michael adduct using ozonolysis as previously described to yield the final product.[1]
General Workflow Summary
The following diagram outlines the general workflow for asymmetric synthesis using the SAMP/RAMP hydrazone methodology.
The use of this compound derivatives, particularly SAMP, provides a reliable and highly stereoselective method for various asymmetric transformations.[1] The protocols and data presented here serve as a guide for researchers to apply this powerful tool in their synthetic endeavors.
References
Application Notes and Protocols: A Step-by-Step Guide to the Formation and Use of SMP Enamines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and highly selective methods to create chiral molecules is paramount for the development of new pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently removed. Among these, (S)-2-methoxymethylpyrrolidine (SMP) has emerged as a versatile and reliable chiral auxiliary.[1] Derived from the readily available amino acid L-proline, SMP is particularly effective in forming chiral enamines, which serve as key intermediates in a variety of stereoselective carbon-carbon bond-forming reactions, including alkylations and Michael additions.[2] The high degree of stereocontrol is attributed to the rigid pyrrolidine ring and the coordinating ability of the methoxymethyl group.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step formation of SMP enamines and their application in asymmetric synthesis. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying mechanisms and workflows.
Mechanism of Enamine Formation
Enamines are formed through the condensation reaction of a secondary amine with an aldehyde or a ketone that possesses an α-hydrogen.[3] The reaction is typically acid-catalyzed and proceeds via a multi-step mechanism involving a carbinolamine intermediate.
The general steps for the formation of an enamine are as follows:
-
Nucleophilic Attack: The secondary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of an iminium ion.
-
Deprotonation: A base (often another molecule of the amine) removes a proton from the α-carbon, resulting in the formation of the enamine and regeneration of the acid catalyst.
The Role of (S)-2-Methoxymethylpyrrolidine (SMP) in Stereocontrol
The efficacy of SMP as a chiral auxiliary lies in its ability to create a highly ordered and sterically defined environment around the enamine double bond. This is achieved through two key features:
-
The Rigid Pyrrolidine Ring: The five-membered ring of the pyrrolidine restricts conformational freedom, leading to a more predictable geometry of the enamine.
-
The Methoxymethyl Group: The methoxy group can chelate to a metal cation (e.g., Li+) present in the reaction medium (often from the deprotonating agent like LDA), forming a rigid, bicyclic-like transition state. This chelation effectively blocks one face of the enamine, forcing the incoming electrophile to attack from the less sterically hindered face. This directed attack is the basis for the high diastereoselectivity and enantioselectivity observed in reactions involving SMP enamines.[2]
Applications in Asymmetric Synthesis
SMP-derived enamines are valuable intermediates for a range of asymmetric transformations, most notably alkylation and Michael addition reactions.
Asymmetric Alkylation of Ketones and Aldehydes
The asymmetric α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction. The use of SMP enamines provides a reliable method for the enantioselective introduction of alkyl groups at the α-position.
General Protocol for Asymmetric Alkylation:
-
Enamine Formation: The ketone or aldehyde is condensed with (S)-2-methoxymethylpyrrolidine (SMP) to form the corresponding chiral enamine. This is often achieved by heating the two components in a suitable solvent with azeotropic removal of water.
-
Deprotonation: The enamine is then deprotonated using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form a lithiated enamine (aza-enolate).
-
Alkylation: The lithiated enamine is reacted with an alkylating agent (e.g., an alkyl halide). The electrophile approaches the enamine from the sterically less hindered face, dictated by the chiral auxiliary.
-
Hydrolysis: The resulting alkylated iminium ion is hydrolyzed, typically with mild aqueous acid, to afford the α-alkylated ketone or aldehyde and regenerate the chiral auxiliary.
Table 1: Asymmetric Alkylation of Cyclohexanone via its SMP Enamine
| Entry | Electrophile (R-X) | Yield (%) | ee (%) | Configuration |
| 1 | CH₃I | 75 | 83 | R |
| 2 | C₂H₅I | 80 | 85 | R |
| 3 | n-C₃H₇I | 78 | 86 | R |
| 4 | CH₂=CHCH₂Br | 85 | 90 | R |
| 5 | C₆H₅CH₂Br | 82 | 88 | R |
Data compiled from representative literature procedures. Yields are for the isolated, alkylated ketone. Enantiomeric excess (ee) determined by chiral GC or HPLC analysis.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is another powerful tool for C-C bond formation. SMP enamines can act as nucleophiles in the enantioselective Michael addition to various α,β-unsaturated acceptors, such as nitroolefins.
General Protocol for Asymmetric Michael Addition:
-
Enamine Formation: The chiral enamine is pre-formed from a ketone and (S)-2-methoxymethylpyrrolidine (SMP).
-
Michael Addition: The enamine is then reacted with the Michael acceptor (e.g., a nitroolefin) in a suitable solvent. The reaction is often carried out at room temperature or below.
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed with aqueous acid to yield the 1,4-addition product and recover the chiral auxiliary.
Table 2: Asymmetric Michael Addition of SMP Enamines to Nitroolefins
| Entry | Ketone | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 92 | 95:5 | 96 |
| 2 | Cyclopentanone | β-Nitrostyrene | 88 | 93:7 | 94 |
| 3 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 85 | - | 92 |
| 4 | Propiophenone | β-Nitrostyrene | 89 | 90:10 | 95 |
Data compiled from representative literature procedures. Yields are for the isolated Michael adduct. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by NMR and chiral HPLC analysis, respectively.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Methoxymethylpyrrolidine (SMP)
This protocol is adapted from established literature procedures.
Materials:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl formate
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reduction of (S)-Proline: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, a suspension of LiAlH₄ (1.2 eq) in anhydrous THF is prepared under an inert atmosphere (e.g., argon). (S)-Proline (1.0 eq) is added portion-wise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 4 hours. The reaction is then carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solids are filtered off and washed with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (S)-2-hydroxymethylpyrrolidine as a crude oil.
-
Formylation: The crude (S)-2-hydroxymethylpyrrolidine is dissolved in methyl formate and stirred at room temperature for 12 hours. The excess methyl formate is removed under reduced pressure to give the crude N-formyl derivative.
-
O-Methylation: The crude N-formyl derivative is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of water.
-
Hydrolysis: The aqueous layer is separated and concentrated aqueous HCl is added. The mixture is refluxed for 4 hours. After cooling, the solution is made strongly basic with solid KOH and extracted with diethyl ether. The combined organic extracts are dried over anhydrous K₂CO₃, filtered, and the solvent is removed by distillation. The crude product is then purified by distillation under reduced pressure to afford (S)-2-methoxymethylpyrrolidine (SMP) as a colorless liquid.
Protocol 2: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
Materials:
-
Cyclohexanone
-
(S)-2-Methoxymethylpyrrolidine (SMP)
-
Toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
2M Hydrochloric acid (HCl)
Procedure:
-
Formation of the SMP Enamine: A mixture of cyclohexanone (1.0 eq) and (S)-2-methoxymethylpyrrolidine (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting ketone is consumed. The toluene is then removed under reduced pressure to give the crude enamine, which is used in the next step without further purification.
-
Formation of the Lithiated Enamine: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere. The crude SMP enamine, dissolved in anhydrous THF, is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred at 0 °C for 2 hours.
-
Alkylation: The solution of the lithiated enamine is cooled back to -78 °C, and a solution of benzyl bromide (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
Work-up and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then hydrolyzed by stirring with 2M HCl for 4 hours at room temperature. The mixture is then neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford (R)-2-benzylcyclohexanone. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
References
Application Notes and Protocols: Asymmetric Conjugate Addition Reactions Mediated by (S)-(+)-2-(Methoxymethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) derivatives, primarily (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric conjugate addition reactions. This powerful methodology enables the enantioselective formation of carbon-carbon bonds, a cornerstone in the synthesis of chiral pharmaceuticals and complex natural products.
Introduction
Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries provides a reliable strategy to control the stereochemical outcome of these reactions. This compound and its derivatives, particularly SAMP, are highly effective chiral auxiliaries. The reaction proceeds through the formation of a chiral hydrazone from the carbonyl compound and SAMP. Subsequent deprotonation generates a chiral azaenolate, which undergoes a highly stereoselective conjugate addition to a Michael acceptor. The chiral auxiliary is then cleaved from the product, often with the possibility of recovery and reuse.
Data Presentation
The following table summarizes the quantitative data for the asymmetric conjugate addition of various nucleophiles to different Michael acceptors using the SAMP chiral auxiliary. This data highlights the high diastereoselectivity and enantioselectivity achievable with this methodology.
| Entry | Nucleophile (via SAMP Hydrazone) | Michael Acceptor | Product | Yield (%) | dr | ee (%) |
| 1 | Propanal | Nitrostyrene | 2-Methyl-3-nitro-3-phenylpropanal | 85 | 95:5 | 96 (syn) |
| 2 | Cyclohexanone | Methyl vinyl ketone | 2-(3-Oxobutyl)cyclohexanone | 78 | >98:2 | 95 |
| 3 | Acetone | Ethyl acrylate | Ethyl 4-methyl-5-oxohexanoate | 72 | - | 92 |
| 4 | Butanal | 2-Cyclohexen-1-one | 2-(1-Formylbutyl)cyclohexanone | 81 | 90:10 | 94 (anti) |
Experimental Protocols
General Protocol for SAMP-Mediated Asymmetric Conjugate Addition
This protocol outlines the three main stages of the reaction: formation of the SAMP hydrazone, the conjugate addition reaction, and the cleavage of the chiral auxiliary.
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong, non-nucleophilic base (e.g., LDA, n-BuLi)
-
Michael acceptor
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Ozone source for cleavage
-
Standard laboratory glassware and work-up reagents
Procedure:
Step 1: Formation of the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).
-
Add anhydrous solvent (e.g., diethyl ether or THF) and stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is typically complete within 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude SAMP hydrazone, which can often be used in the next step without further purification.
Step 2: Asymmetric Conjugate Addition
-
Dissolve the crude SAMP hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to the cooled hydrazone solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the azaenolate.
-
Add the Michael acceptor (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours (typically 4-8 hours), monitoring by TLC for the consumption of the starting materials.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude Michael adduct in a suitable solvent such as dichloromethane (CH2Cl2) at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to work up the ozonide.
-
Allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
After filtration and concentration, the crude product can be purified by column chromatography to yield the desired β-functionalized carbonyl compound.
Visualizations
Caption: General workflow for SAMP-mediated asymmetric conjugate addition.
Caption: Rationale for high stereoselectivity in SAMP-mediated reactions.
Application Notes: Asymmetric Synthesis of Chiral Amines Utilizing (S)-(+)-2-(Methoxymethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. Chiral amines are integral components of a vast array of bioactive molecules.[1][2][3][4] Among the various strategies for achieving high enantiopurity, the use of chiral auxiliaries remains a robust and reliable method.[5][6] (S)-(+)-2-(Methoxymethyl)pyrrolidine is a versatile chiral scaffold, and its derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of α-chiral aldehydes, ketones, and subsequently, chiral amines.[7][8][9] The SAMP/RAMP (the (R)-enantiomer) hydrazone methodology, developed by E. J. Corey and Dieter Enders, provides a highly stereoselective route for the α-alkylation of carbonyl compounds.[7]
This document provides detailed application notes and protocols for the use of SAMP as a chiral auxiliary in the asymmetric synthesis of chiral amines, focusing on the formation of chiral carbonyl compounds as key intermediates.
Principle of the Method
The general principle involves the temporary attachment of the SAMP chiral auxiliary to a prochiral ketone or aldehyde to form a chiral hydrazone. This hydrazone then directs the stereochemical outcome of a subsequent C-C bond-forming reaction, such as alkylation, at the α-carbon. The high degree of stereocontrol is attributed to the formation of a rigid, chelated azaenolate intermediate where the pyrrolidine ring and the methoxymethyl group create a sterically defined environment.[7] This directs the approach of an electrophile to one face of the azaenolate. Following the diastereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.[7]
Applications
The SAMP hydrazone methodology is applicable to a wide range of asymmetric transformations, including:
-
Asymmetric α-Alkylation of Ketones and Aldehydes: A cornerstone application for creating α-chiral carbonyl compounds which are precursors to α-chiral amines.[6][7]
-
Asymmetric Aldol Reactions: For the synthesis of chiral β-hydroxy ketones.[7]
-
Asymmetric Michael Additions: Enabling the enantioselective formation of 1,5-dicarbonyl compounds.[7]
These methods ultimately provide access to a diverse array of chiral building blocks essential for drug development.
Quantitative Data Summary
The following tables summarize representative quantitative data for key asymmetric transformations using the SAMP hydrazone methodology.
Table 1: Asymmetric α-Alkylation of Ketones
| Ketone | Electrophile | Product | Yield (%) | d.e. (%) | e.e. (%) |
| 3-Pentanone | Ethyl Iodide | (S)-4-Methyl-3-heptanone | 87 | ≥95 | ≥95 |
| Acetone | Benzaldehyde | (S)-4-Hydroxy-4-phenyl-2-butanone | - | ≥96 | ≥96 |
| Propanal | Methyl Iodide | (S)-2-Methylpropanal | - | ≥95 | ≥95 |
d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data compiled from various sources for illustrative purposes.
Table 2: Asymmetric Michael Addition
| Hydrazone | Michael Acceptor | Product | Yield (%) | d.e. (%) | e.e. (%) |
| Formaldehyde SAMP Hydrazone | 2-Nitropropene | (S)-4-Nitro-2-pentanone | - | ≥96 | ≥96 |
d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 3-Pentanone SAMP Hydrazone
This protocol describes the formation of the chiral hydrazone from 3-pentanone and SAMP.
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
3-Pentanone
-
Argon atmosphere
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
A 50-mL, one-necked, pear-shaped flask equipped with a Liebig condenser, a gas inlet tube, and a magnetic stirring bar is charged with 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.[8]
-
The mixture is warmed at 60°C under an argon atmosphere overnight.[8]
-
The crude product is diluted with 200 mL of ether in a 250-mL separatory funnel and washed with 30 mL of water.[8]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[8]
-
Purification by short-path distillation yields 5.18 g (87%) of a colorless oil.[8]
Protocol 2: Asymmetric α-Alkylation of 3-Pentanone SAMP Hydrazone
This protocol details the diastereoselective alkylation of the prepared SAMP hydrazone.
Materials:
-
3-Pentanone SAMP hydrazone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Diisopropylamine
-
Ethyl iodide
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.[7]
-
Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.[7]
-
Stir the mixture at -78°C for 4 hours to form the azaenolate.[7]
-
Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm to room temperature overnight.[7]
-
Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL).[7]
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alkylated hydrazone.[7]
Protocol 3: Cleavage of the Chiral Auxiliary by Ozonolysis
This protocol describes the removal of the SAMP auxiliary to yield the chiral ketone.
Materials:
-
Crude alkylated hydrazone
-
Dichloromethane (CH2Cl2)
-
Ozone generator
-
Nitrogen gas
Procedure:
-
Dissolve the crude alkylated hydrazone (e.g., 4.3 g, 18 mmol) in 50 mL of dichloromethane and cool to -78°C.[7]
-
Bubble ozone through the solution until a persistent blue-green color is observed.[7]
-
Purge the solution with nitrogen to remove excess ozone and allow it to warm to room temperature.[7]
-
The resulting solution contains the α-alkylated ketone. Further purification can be performed by column chromatography.
Visualizations
Reaction Workflow: Asymmetric α-Alkylation
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Asymmetric Birch Reductions with SMP Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric Birch reductions using (S)-(-)-2-methoxymethylpyrrolidine (SMP) as a chiral auxiliary. This powerful technique allows for the enantioselective synthesis of a variety of chiral molecules, which are crucial building blocks in drug discovery and development.
Introduction
The Birch reduction is a cornerstone of synthetic organic chemistry, enabling the partial reduction of aromatic rings to afford 1,4-cyclohexadienes. The asymmetric variant, developed by A.G. Schultz and coworkers, employs chiral auxiliaries to control the stereochemical outcome of the reduction and subsequent alkylation steps. The use of amides derived from (S)-(-)-2-methoxymethylpyrrolidine (SMP) has proven to be a highly effective strategy for achieving high levels of diastereoselectivity.[1][2][3] This methodology provides access to valuable chiral synthons that are otherwise difficult to prepare.
The general principle involves the reduction of an aromatic ring of an N-aroyl-SMP amide with an alkali metal in liquid ammonia, typically with an alcohol as a proton source. The resulting chiral enolate can then be trapped with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. The SMP auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Experimental Protocols
The following protocols provide a general framework for the asymmetric Birch reduction and subsequent in-situ alkylation of SMP amides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Asymmetric Birch Reduction-Alkylation of N-Benzoyl-SMP Amide
This protocol describes a representative procedure for the asymmetric Birch reduction of an N-aroyl-SMP amide followed by diastereoselective alkylation.
Materials:
-
N-Aroyl-(S)-(-)-2-methoxymethylpyrrolidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous liquid Ammonia (NH₃)
-
Alkali Metal (e.g., Lithium, Sodium, or Potassium) (2.5 - 10 eq)
-
Anhydrous tert-Butanol (t-BuOH) (2.0 - 4.0 eq)
-
Alkylating Agent (e.g., Alkyl Halide) (1.1 - 1.5 eq)
-
Ammonium Chloride (for quenching)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical or magnetic stirrer
-
Low-temperature thermometer
-
Cannula or syringe for transfers
-
Standard glassware for workup and purification
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet (for inert gas), and a rubber septum. Flame-dry the apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.
-
Reaction Setup: Charge the flask with the N-aroyl-SMP amide and anhydrous THF.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense the required volume of liquid ammonia into the flask via the dry ice condenser.
-
Addition of Alcohol: Add anhydrous tert-butanol to the reaction mixture.
-
Metal Addition: Add the alkali metal in small pieces over a period of time until a persistent blue color is observed, indicating the presence of solvated electrons. Continue the addition of the remaining metal.
-
Reduction: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture at -78 °C. Stir for the appropriate time to ensure complete reaction.
-
Quenching: Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. To the remaining residue, add diethyl ether and water. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.
Data Presentation
The following tables summarize the quantitative data for the asymmetric Birch reduction-alkylation of various SMP amides, highlighting the high diastereoselectivity and good yields typically achieved with this method.
Table 1: Diastereoselective Alkylation of 2-Methoxybenzoyl-SMP Amide
| Alkylating Agent (RX) | Diastereomeric Ratio (dr) | Yield (%) |
| Methyl Iodide | >98:2 | 85 |
| Ethyl Iodide | >98:2 | 88 |
| n-Propyl Iodide | >98:2 | 87 |
| Allyl Bromide | >98:2 | 90 |
| Benzyl Bromide | >98:2 | 92 |
Table 2: Diastereoselective Alkylation of 2-Methylbenzoyl-SMP Amide
| Alkylating Agent (RX) | Diastereomeric Ratio (dr) | Yield (%) |
| Methyl Iodide | 95:5 | 80 |
| Ethyl Iodide | >98:2 | 85 |
| n-Propyl Iodide | >98:2 | 83 |
| Allyl Bromide | >98:2 | 88 |
| Benzyl Bromide | >98:2 | 90 |
Visualizations
Logical Workflow for Asymmetric Birch Reduction-Alkylation
Caption: Workflow for Asymmetric Birch Reduction-Alkylation.
Signaling Pathway of Chiral Induction
Caption: Chiral Induction by the SMP Auxiliary.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-(+)-2-(Methoxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-L-prolinol or SMP, is a crucial chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine framework and the presence of a stereogenic center make it an invaluable chiral auxiliary and ligand in a wide array of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3] The ability to induce high stereoselectivity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry. This document provides detailed protocols for the large-scale synthesis and purification of this compound, designed to be a practical guide for researchers in academic and industrial settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2][4] |
| Molecular Weight | 115.17 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 62 °C at 40 mmHg | [4] |
| Density | 0.933 g/mL at 25 °C | [4] |
| Optical Rotation | [α]₂₀/D +2.4° (c=2 in benzene) | [4] |
| Refractive Index | n₂₀/D 1.4457 | [4] |
Synthetic Pathway Overview
The large-scale synthesis of this compound is typically achieved through a multi-step process commencing with the readily available and optically pure amino acid, L-proline. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are designed for large-scale laboratory synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Step 1: Large-Scale Synthesis of (S)-Prolinol from L-Proline
This procedure is adapted from a method utilizing sodium borohydride and lithium chloride, which is generally considered safer for scale-up than lithium aluminum hydride.
Materials:
-
L-Proline (1.0 kg, 8.68 mol)
-
Methanol (10 L)
-
Lithium Chloride (368 g, 8.68 mol)
-
Sodium Borohydride (657 g, 17.36 mol)
-
6N Hydrochloric Acid (~5 L)
-
25% (w/v) Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (10 L) and L-proline (1.0 kg). Stir the suspension.
-
Cool the mixture to 5-10 °C using a circulating chiller.
-
Add lithium chloride (368 g) in portions, ensuring the temperature remains below 15 °C.
-
Slowly add sodium borohydride (657 g) in portions over 2-3 hours, maintaining the internal temperature between 20-25 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 20-25 °C for an additional 2-3 hours.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 6N hydrochloric acid until the pH is acidic and gas evolution ceases.
-
Warm the mixture and carry out a hydrolysis step by maintaining the temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Adjust the pH of the residue to >12 with a 25% sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 2 L).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-prolinol as an oil.
| Parameter | Value |
| Starting Material | L-Proline |
| Scale | 1.0 kg |
| Key Reagents | NaBH₄, LiCl |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
Step 2-4: N-Formylation, O-Methylation, and Deprotection
This integrated procedure minimizes intermediate workups.
Materials:
-
(S)-Prolinol (from Step 1)
-
Ethyl Formate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Methyl Iodide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (concentrated) or Hydrazine
-
Sodium Hydroxide solution
-
Diethyl Ether
Procedure:
-
N-Formylation: The crude (S)-prolinol is refluxed with an excess of ethyl formate until the reaction is complete (monitored by TLC or GC). The excess ethyl formate is removed by distillation.
-
O-Methylation: The crude N-formyl-(S)-prolinol is dissolved in anhydrous THF. The solution is cooled to 0 °C, and sodium hydride is added portion-wise. After hydrogen evolution ceases, methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Deprotection (Acid Hydrolysis): The reaction mixture from the previous step is carefully quenched with water, and the THF is removed under reduced pressure. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.
-
Work-up: The acidic solution is cooled and washed with diethyl ether to remove non-basic impurities. The aqueous layer is then basified with a concentrated sodium hydroxide solution until pH > 12 and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give crude this compound.
| Step | Key Reagents | Typical Yield (over 3 steps) |
| N-Formylation | Ethyl Formate | \multirow{3}{*}{60-70%} |
| O-Methylation | NaH, CH₃I | |
| N-Deprotection | Conc. HCl |
Step 5: Large-Scale Purification by Fractional Distillation
Equipment:
-
Large-scale distillation apparatus with a vacuum-jacketed Vigreux or packed column.
-
Heating mantle with a stirrer.
-
Vacuum pump and pressure gauge.
-
Receiving flasks cooled in an ice bath.
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum operation.
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently under reduced pressure.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the appropriate boiling point and pressure (e.g., ~62 °C at 40 mmHg).
-
Monitor the purity of the collected fractions by GC or NMR.
-
Combine the pure fractions.
| Parameter | Value |
| Purification Method | Fractional Distillation |
| Boiling Point | ~62 °C @ 40 mmHg |
| Achievable Purity | >98% |
| Typical Recovery | 80-90% |
Safety Considerations
Handling large quantities of chemicals requires strict adherence to safety protocols.
Caption: Key safety considerations for large-scale synthesis.
-
Sodium Borohydride and Sodium Hydride: These are water-reactive and can generate flammable hydrogen gas. Handle with care and quench slowly.
-
Methyl Iodide: This is a toxic and volatile reagent. Handle only in a well-ventilated fume hood.
-
Flammable Solvents: Diethyl ether, THF, and methanol are highly flammable. Ensure there are no ignition sources in the vicinity and that all equipment is properly grounded.
-
Corrosive Reagents: Concentrated acids and bases are corrosive. Handle with appropriate PPE.
-
Pressure: Vacuum distillation can pose an implosion risk if glassware is not inspected for cracks or defects.
By following these detailed protocols and adhering to strict safety measures, researchers can successfully perform the large-scale synthesis and purification of this compound for its application in asymmetric synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in (S)-(+)-2-(Methoxymethyl)pyrrolidine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance diastereoselectivity in reactions utilizing the chiral auxiliary, (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP).
While direct quantitative data for SMP is not as extensively published as for its close analog, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), the underlying principles of stereochemical control are highly comparable. The data and protocols provided herein, primarily featuring the well-documented SAMP auxiliary, serve as a robust guide for optimizing your SMP-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMP) and why is it used as a chiral auxiliary?
A1: this compound, or SMP, is a chiral organic molecule derived from the amino acid (S)-proline.[1] Its rigid five-membered ring structure and the presence of a methoxymethyl group provide a well-defined stereochemical environment. This structure allows for effective facial shielding of a reactive intermediate, directing the approach of an incoming reagent to a specific side and thus controlling the formation of a desired diastereomer. The methoxy group can also act as a chelating agent with metal ions, further rigidifying the transition state and enhancing stereoselectivity.[2]
Q2: What are the primary factors that influence diastereoselectivity in SMP-mediated reactions?
A2: Several key factors govern the diastereoselectivity of reactions employing SMP as a chiral auxiliary:
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. This is because the small energy difference between the transition states leading to the different diastereomers becomes more significant at lower temperatures.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. Non-polar solvents often provide better stereocontrol.
-
Base/Additives: In reactions involving the formation of an enolate or a similar intermediate, the choice of base is critical. The use of lithium-based reagents is common, as the lithium cation can chelate with the methoxy group of the auxiliary, leading to a more rigid and organized transition state. Additives like lithium chloride (LiCl) can also influence aggregation states and improve diastereoselectivity.
-
Steric Hindrance: The steric bulk of both the substrate and the incoming electrophile plays a crucial role. Larger groups will have a greater influence on the preferred direction of attack.
Q3: I am observing low diastereomeric excess (d.e.) in my reaction. What are the first troubleshooting steps I should take?
A3: If you are experiencing low diastereomeric excess, consider the following initial steps:
-
Lower the Reaction Temperature: This is often the most effective initial step. Try running the reaction at -78 °C or even lower if your equipment permits.
-
Screen Different Solvents: Experiment with a range of anhydrous solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, diethyl ether).
-
Verify Reagent Purity: Ensure all reagents, especially the starting materials and solvents, are pure and anhydrous. Water can interfere with the reaction and reduce selectivity.
-
Change the Base: If applicable, try a different base for deprotonation. The size and nature of the counterion can have a significant effect on the transition state geometry.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Reaction temperature is too high. | Lower the reaction temperature. Reactions are commonly run at -78 °C or even as low as -110 °C. |
| Inappropriate solvent. | Screen a variety of anhydrous solvents. Non-polar solvents like toluene or diethyl ether often give better results than polar solvents. | |
| Impure reagents or solvent. | Ensure all reagents are of high purity and that solvents are rigorously dried. | |
| Incorrect base used for deprotonation. | For reactions involving enolate formation, use of lithium diisopropylamide (LDA) is common. The lithium cation's ability to chelate is key. | |
| Poor Yield | Incomplete deprotonation. | Ensure the correct stoichiometry of the base is used. A slight excess is often necessary. |
| Steric hindrance. | Consider using a less sterically demanding electrophile or modifying the substrate if possible. | |
| Unstable intermediate. | Ensure the reaction is maintained at the appropriate low temperature until the electrophile is added. | |
| Inconsistent Results | Variations in experimental conditions. | Strictly control reaction parameters such as temperature, addition rates, and stirring speed. |
| Degradation of reagents. | Use freshly opened or purified reagents. n-Butyllithium, often used to prepare LDA, should be titrated regularly. |
Quantitative Data on Diastereoselectivity
The following tables summarize quantitative data for the diastereoselective alkylation of hydrazones derived from the closely related (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary. These results illustrate the impact of different electrophiles and carbonyl compounds on the diastereomeric excess (d.e.).
Table 1: Diastereoselective Alkylation of SAMP-Hydrazones of Aldehydes
| Aldehyde | Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] |
| Propanal | Methyl iodide | >98 |
| Propanal | Ethyl iodide | >98 |
| Propanal | Benzyl bromide | >98 |
| 3-Phenylpropanal | Methyl iodide | 95 |
Table 2: Diastereoselective Alkylation of SAMP-Hydrazones of Ketones
| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] |
| Cyclohexanone | Methyl iodide | 99.5 |
| Cyclohexanone | Ethyl iodide | 98 |
| Cyclohexanone | Allyl bromide | 96 |
| Acetone | Benzyl bromide | 96 |
| 3-Pentanone | Methyl iodide | >98 |
Data adapted from established literature on SAMP/RAMP hydrazone chemistry.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Alkylation of a Ketone using a SAMP-derived Hydrazone
This protocol is based on the well-established Enders SAMP/RAMP hydrazone alkylation methodology and serves as a strong starting point for SMP-mediated reactions.[1]
Step 1: Formation of the SAMP-Hydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 equiv.) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv.).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 60 °C overnight.
-
After cooling, purify the crude hydrazone by distillation or recrystallization to yield the pure SAMP-hydrazone.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at 0 °C.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the SAMP-hydrazone (1.0 equiv.) in anhydrous THF to the LDA solution. Stir the mixture at this temperature for 2-4 hours to ensure complete formation of the azaenolate.
-
Add the alkyl halide (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
After warming to room temperature, concentrate the solution and purify the resulting ketone by flash chromatography to obtain the α-alkylated product.
Visualizations
References
Common side reactions in the synthesis of substituted pyrrolidines
Technical Support Center: Synthesis of Substituted Pyrrolidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The main approaches involve either the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring.[1] Key cyclization strategies include:
-
[3+2] Cycloaddition Reactions: This is a highly efficient method involving the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring, often generating multiple stereocenters in a single step.[1][2][3]
-
Intramolecular Cyclization: This strategy involves the cyclization of an amine onto an electrophilic center within the same molecule, such as in intramolecular aza-Michael reactions.[2]
-
Reductive Amination: A direct route to the pyrrolidine core can be achieved through the reductive amination of a 1,4-dicarbonyl compound with an amine, a variant of the Paal-Knorr synthesis.[4][5]
-
Transition Metal-Catalyzed Reactions: Modern methods like C-H amination or hydroarylation offer high atom economy and direct functionalization of C-H bonds to form the pyrrolidine ring.[5][6]
Q2: I have a low overall yield in my reaction. What are the general steps to diagnose the issue?
A2: Low yields are a common problem in pyrrolidine synthesis. A systematic approach is needed to identify the cause, which could be slow kinetics, inactive reagents, product degradation, or loss during workup.
To address this, you can follow a troubleshooting workflow to pinpoint the issue. Key steps include verifying reagent quality and stoichiometry, optimizing reaction time and temperature, and ensuring an inert atmosphere if your compounds are sensitive to oxidation.[2]
Q3: What are the most common impurities I should expect, and how can they be removed?
A3: Common impurities typically include unreacted starting materials and byproducts from side reactions.[7] For example, in syntheses involving alkyl halides, elimination byproducts can form.[7] Purification strategies depend on the impurity's properties. Acid-base extraction is effective for separating basic pyrrolidine products from neutral or acidic impurities.[7] For stubborn impurities, chromatography (normal or reversed-phase) is often necessary. In some cases, distillation under vacuum can be used if the product is thermally stable.[7]
Troubleshooting Guide by Synthetic Route
Section 1: 1,3-Dipolar Cycloaddition
This method is highly effective for creating substituted pyrrolidines but can present challenges in controlling selectivity.[2][4][8]
Q1: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?
A1: Regioselectivity in [3+2] cycloadditions is influenced by electronic and steric factors. To favor one regioisomer, consider the following:
-
Modify Substituents: Altering the electron-withdrawing or electron-donating properties of substituents on the azomethine ylide or the dipolarophile can enhance selectivity.
-
Employ a Catalyst: Lewis acids or transition metals can coordinate to the reactants and amplify the electronic differences between the termini, thereby controlling regioselectivity.[4]
-
Optimize Solvent and Temperature: Screening different solvents and reaction temperatures can help, as non-polar solvents may favor one isomer by differentially stabilizing the transition states.[4]
Q2: My reaction shows poor diastereoselectivity. What factors can I control to improve this?
A2: Diastereoselectivity is determined by the facial selectivity of the reactants' approach, which is influenced by steric hindrance.[4]
-
Increase Steric Bulk: Increasing the steric demand of substituents on either the azomethine ylide or the dipolarophile can improve facial selectivity.[4]
-
Optimize Catalyst System: The choice of the chiral ligand and metal precursor is critical for inducing high diastereoselectivity. For instance, a silver acetate (AgOAc) and (S)-QUINAP ligand system has been shown to be effective.[4]
-
Lower Reaction Temperature: Reducing the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[4]
Section 2: Reductive Amination and Intramolecular Cyclization
This route is direct but can be complicated by competing side reactions, especially in biocatalytic systems.[4]
Q1: My biocatalytic reductive amination using a transaminase is giving low yields. What are the common side reactions?
A1: In transaminase-triggered cyclizations, particularly with ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major non-enzymatic side reactions have been identified:
-
Hydrolysis: The halo-ketone starting material can undergo hydrolysis.[4]
-
Cyclopropane Formation: An alternative intramolecular reaction can lead to a cyclopropane byproduct.[4]
To mitigate these, precise control of the reaction pH is crucial to minimize hydrolysis while maintaining optimal enzyme activity.[4]
Section 3: Transition Metal-Catalyzed Reactions
These powerful reactions can sometimes suffer from redox side-reactions that compete with the desired pathway.
Q1: In my palladium-catalyzed hydroarylation of an N-alkyl pyrroline, I'm getting the oxidized pyrrole as a major byproduct. Why is this happening and how can I promote the formation of the desired 3-aryl pyrrolidine?
A1: This side reaction occurs because the N-alkyl pyrroline substrate can act as a hydride source, leading to the formation of a stable, aromatic pyrrole byproduct.[6] This process competes with the desired hydroarylation that forms the saturated pyrrolidine ring. Interestingly, this side reaction is less of an issue for N-acyl pyrrolines, which tend to yield the expected unsaturated arylation product. For N-alkyl pyrrolines, the formation of the stable pyrrole byproduct can be harnessed to drive the reaction cleanly toward the hydroarylated pyrrolidine product.[6] Optimizing the reaction conditions, such as the choice of ligand and base, can favor the desired reductive functionalization over competing pathways.[6]
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scalability. Below is a comparison of key performance indicators for several common methods.
| Synthetic Route | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile.[5] | 60-96[5] | >20:1[5] | up to 97[5] |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often in a cascade.[5] | 72-99[5] | up to >99:1[5] | >99[5] |
| Paal-Knorr Synthesis | Classical and straightforward for N-substituted pyrrolidines.[5] | 68-97[5] | N/A | N/A |
| Transition Metal C-H Amination | High atom economy; direct functionalization.[5] | up to 99[5] | Not Specified | N/A |
Key Experimental Protocols
Protocol: Copper-Catalyzed Three-Component Synthesis of α-CN Pyrrolidines
This protocol describes a one-pot tandem amination/cyanation/alkylation sequence to generate highly substituted pyrrolidines.
Detailed Methodology:
-
Materials: Primary amine-tethered alkyne, Trimethylsilyl cyanide (TMSCN), Alkyl Halide, Copper(I) bromide (CuBr), Ligand (e.g., a diamine), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane).
-
Procedure:
-
To a reaction vessel (e.g., microwave tube), add the amino alkyne (1.0 equiv), alkyl halide (1.2 equiv), CuBr (10 mol%), ligand (12 mol%), and base (2.0 equiv).
-
Add the solvent, followed by trimethylsilyl cyanide (1.5 equiv).
-
Seal the vessel and heat the mixture (e.g., in a microwave reactor at 100 °C) for the required time.
-
After cooling, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
-
References
Technical Support Center: Optimizing Asymmetric Synthesis with SMP
Welcome to the technical support center for optimizing reaction conditions in asymmetric synthesis using (S)-1-amino-2-methoxymethylpyrrolidine (SMP). This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is lower than expected. What are the most critical parameters to investigate first?
A1: Low enantiomeric excess is a common issue in asymmetric synthesis. The primary factors to investigate are the reaction temperature, the choice of solvent, and the purity of your reagents. Sub-optimal conditions in any of these areas can significantly erode stereoselectivity. A systematic optimization of these parameters is highly recommended.
Q2: How does reaction temperature influence the enantioselectivity of my SMP-mediated reaction?
A2: Temperature is a critical parameter for controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the transition states leading to the two enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower-energy transition state, thus favoring the formation of the major enantiomer. However, excessively low temperatures can significantly slow down the reaction rate. It is crucial to find an optimal balance.
Q3: Can the solvent choice impact the outcome of the reaction?
A3: Absolutely. The solvent plays a crucial role in the stereochemical outcome by influencing the conformation and stability of the diastereomeric transition states. The polarity and coordinating ability of the solvent can affect the aggregation state of the organometallic intermediates and the overall reaction pathway. It is advisable to screen a range of aprotic solvents, such as diethyl ether and tetrahydrofuran (THF), to identify the optimal medium for your specific substrate and electrophile.
Q4: I am observing low yields in my reaction. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors. Incomplete deprotonation of the hydrazone, side reactions of the electrophile, or issues during the work-up and purification can all contribute. Ensure that your base (typically LDA) is freshly prepared or properly titrated. The stoichiometry of the electrophile should also be optimized; while a slight excess is common, a large excess can lead to side products. Additionally, ensure anhydrous conditions are maintained throughout the reaction, as moisture can quench the organolithium reagents.
Q5: My results are not reproducible. What steps can I take to improve consistency?
A5: Poor reproducibility often stems from inconsistencies in experimental setup and reagent quality. To improve reproducibility, ensure the following:
-
Reagent Quality: Use freshly distilled solvents and high-purity reagents. The quality of the organolithium base is particularly critical.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, especially during the deprotonation and alkylation steps, to prevent quenching by atmospheric moisture and oxygen.
-
Temperature Control: Use a reliable cryostat or a well-maintained cooling bath to ensure a consistent and accurate reaction temperature.
-
Consistent Procedure: Follow a standardized and detailed experimental protocol for each run, paying close attention to addition rates and reaction times.
Data Presentation
The following tables summarize the impact of different electrophiles and reaction conditions on the yield and enantiomeric excess of the asymmetric alkylation of 3-pentanone using the SAMP hydrazone method.
Table 1: Asymmetric Alkylation of 3-Pentanone SAMP Hydrazone with Various Electrophiles
| Electrophile (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl iodide | 56-58 | ≥97 |
| n-Propyl iodide | 73 | ≥95 |
| n-Butyl iodide | 70 | ≥95 |
| Benzyl bromide | 75 | ≥95 |
Data is illustrative and compiled from typical results reported in the literature for the SAMP-hydrazone method.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of 3-Pentanone via its SAMP Hydrazone
This protocol details a three-step procedure for the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone.[1]
Step 1: Formation of 3-Pentanone SAMP Hydrazone
-
In a 50-mL, one-necked, pear-shaped flask equipped with a condenser and a magnetic stirring bar, combine 3.9 g (30 mmol) of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.
-
Heat the mixture at 60°C under an argon atmosphere overnight.
-
Remove the excess 3-pentanone and any water formed under reduced pressure.
-
Purify the crude hydrazone by short-path distillation to yield a colorless oil.
Step 2: Alkylation of the SAMP Hydrazone
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane) to a solution of diisopropylamine in anhydrous diethyl ether at 0°C.
-
Cool the LDA solution to -78°C and slowly add a solution of the 3-pentanone SAMP hydrazone (1 equivalent) in anhydrous diethyl ether.
-
Stir the resulting mixture at -78°C for 2-3 hours.
-
Add ethyl iodide (1.2 equivalents) to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether. The organic layer is then dried and concentrated.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone from the previous step in dichloromethane and cool the solution to -78°C.
-
Bubble ozone through the solution until a persistent blue-green color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Concentrate the solution under reduced pressure and purify the resulting ketone by distillation to obtain (S)-(+)-4-methyl-3-heptanone.[1]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for SMP-mediated asymmetric alkylation.
References
Troubleshooting low yields in (S)-(+)-2-(Methoxymethyl)pyrrolidine synthesis
Technical Support Center: (S)-(+)-2-(Methoxymethyl)pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, a versatile chiral auxiliary. Low yields can arise from several critical steps, including the O-methylation reaction and subsequent purification. This document aims to help you diagnose and resolve these issues efficiently.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than reported values. What are the most critical steps to scrutinize?
Low overall yield is a common problem that can often be traced back to two key stages: the O-methylation of the N-protected (S)-2-hydroxymethylpyrrolidine and the final purification by distillation. Inefficient methylation leads to a mixture of products that are difficult to separate, while improper distillation techniques can result in significant loss of the volatile product. A systematic check of reagent purity, reaction conditions, and purification protocol is essential.
Q2: I suspect the O-methylation of (S)-1-Formyl-2-hydroxymethylpyrrolidine is incomplete. How can I improve this step?
Incomplete O-methylation is a primary cause of low yields. Several factors can contribute to this issue:
-
Reagent Quality: The base used for deprotonation (e.g., sodium hydride, NaH) is highly reactive and sensitive to moisture. Use freshly opened, high-purity NaH and ensure it is handled under a strictly inert atmosphere (Argon or Nitrogen). The methylating agent (e.g., methyl iodide or dimethyl sulfate) should also be of high purity.
-
Anhydrous Conditions: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Any moisture will quench the base and prevent the complete formation of the alkoxide intermediate.
-
Reaction Temperature and Time: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete deprotonation and subsequent methylation.
Q3: I am observing multiple spots on my TLC plate after the methylation reaction. What are the likely side products?
The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions. The most common species observed are:
-
Unreacted Starting Material: (S)-1-Formyl-2-hydroxymethylpyrrolidine.
-
N-Methylated Product: If the nitrogen protecting group is compromised or was incompletely installed, the highly nucleophilic secondary amine can compete with the alcohol for the methylating agent.
-
Over-methylation: In rare cases, if a very strong methylating agent is used under harsh conditions, other side reactions could occur.
Proper N-protection of the pyrrolidine ring is crucial before the O-methylation step to prevent the formation of N-methylated byproducts.[1]
Q4: My yield is good before distillation, but I lose a significant amount of product during purification. How can I minimize these losses?
This compound is a relatively volatile compound (boiling point: 62 °C at 40 mmHg), which makes it susceptible to loss during purification.[2] To minimize losses:
-
Efficient Condensation: Use a high-efficiency condenser and ensure a good flow of cold water.
-
Cooled Receiver Flask: The receiving flask should be cooled in an ice bath to prevent the loss of the distilled product.[1]
-
Proper Vacuum Control: Maintain a stable and appropriate vacuum during distillation. Fluctuations can cause bumping and loss of material.
-
Workup pH: During aqueous workup before distillation, ensure the pH is appropriately adjusted to keep the amine in its desired form (either protonated in the aqueous layer or as the free base for extraction into an organic solvent).
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive base (e.g., old NaH).2. Presence of moisture.3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of high-purity NaH.2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.3. Increase reaction time or gently warm the reaction if compatible with the procedure. |
| Multiple Products Observed (TLC/GC) | 1. Incomplete N-protection leading to N-methylation.2. Incomplete O-methylation.3. Degradation of reagents or product. | 1. Verify the completion of the N-protection step before proceeding.2. Refer to "Low or No Conversion" solutions.3. Check the purity of starting materials and ensure reaction temperature is controlled. |
| Significant Product Loss During Distillation | 1. Product is volatile and escaping the condenser.2. Inefficient phase separation during workup. | 1. Cool the receiver flask with an ice bath and use an efficient condenser.[1]2. Optimize the pH during extraction to ensure the product is in the organic phase. |
| Reaction Fails to Start (e.g., No Hydrogen Evolution with NaH) | 1. Inactive NaH.2. System not fully inert or anhydrous. | 1. Use fresh NaH. Consider titrating the base if purity is uncertain.2. Purge the system thoroughly with Argon or Nitrogen before adding reagents. |
Key Experimental Protocol: O-Methylation
This protocol is adapted from established procedures for the O-methylation of N-protected (S)-2-hydroxymethylpyrrolidine.[1]
Step: (S)-(−)-1-Formyl-2-methoxymethylpyrrolidine Synthesis
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a low-temperature thermometer, a reflux condenser fitted with a mineral oil bubbler (or connected to an inert gas line), and a rubber septum for reagent addition. Oven-dry all glassware and assemble while hot under a stream of dry argon or nitrogen.
-
Reagents: Add anhydrous tetrahydrofuran (THF) to the flask, followed by a dispersion of sodium hydride (NaH, 60% in mineral oil).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of (S)-(−)-1-Formyl-2-hydroxymethylpyrrolidine in anhydrous THF via syringe or dropping funnel. A strong evolution of hydrogen gas should be observed. Allow the mixture to stir at this temperature until gas evolution ceases, indicating the formation of the sodium alkoxide is complete.
-
Methylation: Add methyl iodide (MeI) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visual Guides
Synthesis and Troubleshooting Workflow
The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting low yields.
Caption: Overall synthesis pathway highlighting the critical methylation and purification steps.
Caption: A logical workflow to diagnose the cause of low yields in the synthesis.
Potential Side Reactions During O-Methylation
This diagram illustrates the desired reaction versus a common side reaction.
Caption: Comparison of the desired O-methylation pathway versus a potential side reaction.
References
Purification strategies for removing impurities from (S)-(+)-2-(Methoxymethyl)pyrrolidine
Technical Support Center: Purification of (S)-(+)-2-(Methoxymethyl)pyrrolidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of this compound. Below you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.
Q2: What are the common impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities may include:
-
Starting materials: Unreacted (S)-prolinol or methylating agents.
-
By-products: Di-substituted products or products from side reactions.[1]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Enantiomeric impurity: The (R)-(-)-enantiomer.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques include:
-
Fractional Distillation: Ideal for removing impurities with significantly different boiling points.
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective for separating enantiomers and other closely related impurities.[1]
-
Crystallization: Useful for removing soluble impurities, though finding a suitable solvent system can be challenging.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
1. Fractional Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | - Inefficient column packing.- Incorrect distillation rate.- Similar boiling points of product and impurity. | - Ensure the column is packed uniformly and of adequate length.- Slow down the distillation rate to allow for proper equilibration.- Consider using a column with a higher number of theoretical plates. |
| Product Decomposition | - High distillation temperature. | - Perform distillation under reduced pressure to lower the boiling point.[3] |
| Bumping/Uneven Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer. |
2. Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Enantiomeric Resolution | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Column temperature fluctuations. | - Screen different polysaccharide-based CSPs.[1]- Adjust the mobile phase composition and flow rate.[1]- Use a column oven to maintain a stable temperature.[1] |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase. | - Inject a smaller sample volume.- Add a modifier to the mobile phase (e.g., a small amount of a polar solvent). |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column not properly equilibrated. | - Prepare fresh mobile phase for each run.- Ensure the column is thoroughly equilibrated with the mobile phase before injection.[1] |
3. Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| "Oiling Out" (Product separates as a liquid) | - Solution is too concentrated.- Cooling rate is too fast.- High concentration of impurities. | - Add more solvent to the hot solution.[2]- Allow the solution to cool slowly to room temperature before further cooling.[2]- Consider a pre-purification step to remove some impurities. |
| No Crystal Formation | - Solution is not supersaturated.- Insufficient nucleation sites. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[2] |
| Impure Crystals | - Rapid crystal growth trapping impurities. | - Slow down the cooling rate.- Use a larger volume of solvent to ensure slow crystal formation.[2] |
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Boiling Point | 62 °C at 40 mmHg | [3][5] |
| Density | 0.933 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.4457 | [3] |
| Optical Activity ([α]20/D) | +2.4° (c = 2 in benzene) | [3] |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar.
-
Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 40 mmHg).
-
Begin heating the flask gently.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The main fraction should distill at a constant temperature (around 62 °C at 40 mmHg).[3][5]
-
Collect the pure this compound in a pre-weighed receiving flask.
-
Stop the distillation before the distilling flask runs dry.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Chiral HPLC Purification
This protocol is designed to separate the (S)-(+)- and (R)-(-)-enantiomers of 2-(Methoxymethyl)pyrrolidine.
Materials:
-
Crude this compound
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Dissolve a small amount of the crude product in the mobile phase to prepare a sample solution.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample solution onto the column.
-
Monitor the separation of the enantiomers using the UV detector.
-
Optimize the separation by adjusting the mobile phase composition and flow rate. A typical starting point could be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Once optimal conditions are found, perform preparative injections to collect the purified (S)-(+)-enantiomer.
-
Combine the collected fractions containing the desired enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Preventing racemization during reactions with (S)-(+)-2-(Methoxymethyl)pyrrolidine
Welcome to the technical support center for reactions involving the chiral auxiliary (S)-(+)-2-(Methoxymethyl)pyrrolidine (SAMP). This guide provides troubleshooting advice and frequently asked questions to help you prevent racemization and achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using SAMP as a chiral auxiliary?
A1: Racemization typically occurs after the stereocenter has been set, specifically during the cleavage of the hydrazone to regenerate the carbonyl group. The primary mechanism is the formation of a planar, achiral enolate intermediate under harsh conditions (e.g., strong acids or bases, high temperatures).[1][2] Once this planar intermediate is formed, protonation can occur from either face, leading to a loss of enantiomeric purity.
Q2: I've successfully performed the asymmetric alkylation, but my final product has low enantiomeric excess (ee). What happened?
A2: This is a common issue that usually points to the hydrazone cleavage or workup step. While the alkylation itself can yield diastereomeric excesses (de) greater than 95%, subsequent harsh cleavage conditions can erode this stereochemical integrity.[3] For example, using strong acids like HCl for hydrolysis or high temperatures during purification by distillation can cause epimerization at the newly formed α-stereocenter.[4]
Q3: Which method is recommended for cleaving the SAMP hydrazone without causing racemization?
A3: The recommended method for racemization-free cleavage is the use of a saturated aqueous solution of oxalic acid.[5][6] This mild hydrolytic method has been shown to yield ketones with high enantiomeric purity (90-99% ee) and allows for the recovery of the SAMP auxiliary.[5][6] Oxidative methods, such as ozonolysis at low temperatures (-78 °C), are also highly effective and widely used to prevent racemization.[4][7]
Q4: Can reaction temperature during the alkylation step affect the stereochemical outcome?
A4: Absolutely. The diastereoselectivity of the key alkylation step is highly dependent on temperature. The deprotonation with lithium diisopropylamide (LDA) and the subsequent reaction with the electrophile should be carried out at very low temperatures, typically between -78 °C and -110 °C.[7][8] Maintaining these low temperatures ensures the thermodynamic stability and rigidity of the chelated azaenolate intermediate, which is crucial for facial selectivity.
Q5: How does the choice of base for deprotonation impact the reaction?
A5: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is essential for the quantitative formation of the lithium azaenolate.[7] In some cases, other strong bases like n-BuLi or t-BuLi have been used effectively.[9] The key is to achieve rapid and complete deprotonation to form the desired rigid, chelated intermediate that directs the stereoselective alkylation.
Q6: Is purification by distillation a safe option for the final chiral ketone?
A6: Purification by distillation is generally discouraged as it can lead to racemization, particularly if any acidic or basic residues are present in the product or on the glassware.[4] Column chromatography on silica gel is a much milder and safer alternative for purifying the final product while preserving its enantiomeric purity.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) in Final Product | Harsh Hydrazone Cleavage: Use of strong acids (e.g., concentrated HCl) or high heat. | Switch to a milder cleavage method. Ozonolysis at -78 °C or hydrolysis with saturated aqueous oxalic acid are proven to be effective and minimize racemization.[4][5][6] |
| High Temperature During Workup/Purification: Distilling the final ketone product. | Purify the final product using column chromatography on silica gel instead of distillation. | |
| Low Diastereoselectivity (de) in Alkylation Step | Insufficiently Low Temperature: Reaction temperature for deprotonation or alkylation was not low enough. | Ensure the deprotonation and alkylation steps are performed at or below -78 °C. For some electrophiles, -110 °C may be required.[7][8] |
| Incorrect Base or Incomplete Deprotonation: The base used was not strong enough or was not used in sufficient quantity. | Use a strong, non-nucleophilic base such as LDA or t-BuLi to ensure complete and rapid formation of the azaenolate.[7][9] | |
| Reaction Fails or Gives Low Yield | Poor Quality Reagents: LDA solution has degraded; electrophile is not reactive. | Use freshly prepared or titrated LDA. Ensure the electrophile is pure and reactive. |
| Steric Hindrance: The electrophile or the ketone substrate is too bulky. | Consider using a less sterically hindered electrophile. For very bulky substrates, the reaction may require longer reaction times or higher temperatures, which can negatively impact selectivity. |
Data Presentation
Table 1: Comparison of Hydrazone Cleavage Methods and Resulting Enantiomeric Excess (ee)
This table summarizes the effectiveness of different cleavage methods in preserving the stereochemical integrity of the α-substituted ketone.
| Starting Hydrazone Substrate | Cleavage Method | Product ee (%) | Racemization Observed? | Reference |
| SAMP-Hydrazone of 2-Methylcyclohexanone | Ozonolysis (O₃) | >96 | No | [4] |
| SAMP-Hydrazone of 2-Methylcyclohexanone | MeI, then 5N HCl | High (not quantified) | Potential Risk | [4] |
| SAMP-Hydrazone of 2-Methylbutyrophenone | Sat. aq. Oxalic Acid | 94 | No | [6] |
| SAMP-Hydrazone of 2-Allylcyclohexanone | Sat. aq. Oxalic Acid | 99 | No | [5] |
| SAMP-Hydrazone of 2-Benzylcyclohexanone | Sat. aq. Oxalic Acid | 99 | No | [5] |
| Alkylated ACC-Hydrazone | Hydrolytic Cleavage | 92 (from >99 de) | Yes | [3] |
| Alkylated Hydrazone of 4-t-Bu-cyclohexanone | SeO₂/H₂O₂ (pH 7 buffer) | No Epimerization | No | [10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric α-Alkylation via SAMP Hydrazone
-
Hydrazone Formation: A mixture of the ketone (1.0 eq) and this compound (SAMP) (1.2 eq) is heated at 60 °C under an inert atmosphere (e.g., Argon) overnight. The crude hydrazone is then purified by distillation or chromatography.
-
Deprotonation (Azaenolate Formation): A solution of the purified hydrazone in anhydrous THF is added cannula to a freshly prepared solution of LDA (1.1 eq) in anhydrous THF at 0 °C. The mixture is then cooled to -78 °C and stirred for 2-4 hours to ensure complete formation of the azaenolate.[10]
-
Alkylation: The electrophile (e.g., alkyl halide, 1.2 eq) is added dropwise to the cooled (-78 °C to -100 °C) azaenolate solution. The reaction is stirred at this temperature for several hours and then allowed to slowly warm to room temperature overnight.[9]
-
Workup: The reaction is quenched with water or a saturated NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Protocol 2: Racemization-Free Cleavage using Oxalic Acid
-
Hydrolysis: The crude alkylated SAMP hydrazone (1.0 eq) is dissolved in diethyl ether or hexane.[5] A saturated aqueous solution of oxalic acid is added, and the two-phase mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC until the starting hydrazone is fully consumed (typically 2-14 hours).[5][9]
-
Extraction & Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude ketone is purified by flash column chromatography.[9]
Protocol 3: Cleavage using Ozonolysis
-
Ozonolysis: The alkylated hydrazone is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to -78 °C.[4] A stream of ozone is bubbled through the solution until a persistent blue or green color indicates the consumption of the starting material.
-
Quenching: The excess ozone is removed by bubbling nitrogen or argon through the solution. The reaction can be quenched with a reducing agent like dimethyl sulfide or triphenylphosphine.
-
Workup & Purification: The solvent is removed under reduced pressure, and the crude ketone is purified by flash column chromatography.
Visualizations
Logical Workflow for Preventing Racemization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantiomeric Excess in SMP-Mediated Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of enantiomeric excess (ee) in samarium-promoted (SMP) transformations.
Troubleshooting Guide
This guide addresses common issues encountered during SMP-mediated reactions that can lead to suboptimal enantiomeric excess.
Q1: My reaction shows low or no conversion. How can I improve the yield?
Low or no conversion in SMP-mediated reactions can stem from several factors. A primary consideration is the activity of the samarium(II) iodide (SmI₂) reagent.
Possible Causes and Solutions:
-
Inactive SmI₂: The deep blue or green color of the SmI₂ solution in THF is indicative of its activity. If the solution is colorless or yellow, the reagent has likely oxidized and will be ineffective. It is crucial to use freshly prepared or properly stored SmI₂.
-
Insufficient Reductant: Ensure that a sufficient stoichiometric amount of SmI₂ is used. For many transformations, 2.2 to 2.5 equivalents are required.
-
Suboptimal Reaction Temperature: While many SmI₂ reactions are performed at low temperatures (e.g., -78 °C) to enhance selectivity, some reactions require higher temperatures to proceed at a reasonable rate. If conversion is low at -78 °C, consider gradually increasing the temperature.
-
Presence of Inhibitors: Impurities in the substrate, reagents, or solvent can quench the SmI₂. Ensure all materials are of high purity and that solvents are anhydrous.
Q2: I am observing the formation of multiple products and the desired product has low diastereoselectivity and/or enantioselectivity. How can I improve the selectivity?
Poor selectivity is a common challenge in asymmetric synthesis. In SMP-mediated reactions, several factors can be optimized to favor the formation of the desired stereoisomer.
Possible Causes and Solutions:
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact stereoselectivity.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The coordinating ability of the solvent can influence the geometry of the transition state. Tetrahydrofuran (THF) is the most common solvent for SmI₂ reactions. However, exploring other ethereal solvents may be beneficial.
-
Rate of Addition: Slow addition of the substrate to the SmI₂ solution can help to maintain a low concentration of the reactive intermediate, which can suppress side reactions and improve selectivity.
-
-
Additives and Ligands: The addition of co-solvents or chiral ligands can dramatically alter the reactivity and selectivity of SmI₂.
-
Hexamethylphosphoramide (HMPA): HMPA is a common additive that increases the reduction potential of SmI₂ and can enhance both reaction rates and stereoselectivity.[1] However, due to its toxicity, alternatives are often sought.
-
Water and Alcohols: Protic additives like water and alcohols can also increase the reduction potential of SmI₂ and influence the stereochemical outcome.[1]
-
Chiral Ligands: The use of chiral ligands is a key strategy for inducing enantioselectivity. The ligand coordinates to the samarium ion, creating a chiral environment that directs the approach of the substrate. The choice of ligand is critical and often substrate-dependent.
-
Q3: The enantiomeric excess of my product is inconsistent between batches. What could be the cause?
Inconsistent results are often due to subtle variations in experimental conditions.
Possible Causes and Solutions:
-
Purity of Reagents: Ensure the consistent purity of all starting materials, including the substrate, chiral auxiliary or ligand, and any additives. Trace impurities can sometimes act as catalysts or inhibitors for side reactions.
-
Water Content: The amount of water can significantly affect the reactivity of SmI₂. Ensure that solvents are rigorously dried and that reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Preparation of SmI₂: If preparing SmI₂ in situ, ensure the procedure is highly reproducible. The quality of the samarium metal and iodine, as well as the reaction time and temperature for the preparation, can affect the reagent's activity.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete reactions can result in a lower enantiomeric excess if the racemic background reaction is slower than the desired enantioselective transformation. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral ligand in an SMP-mediated asymmetric transformation?
A chiral ligand coordinates to the samarium metal center, creating a chiral environment around the reactive site. This chiral complex then interacts with the substrate in a way that favors one of the possible stereochemical pathways, leading to the formation of one enantiomer in excess. The effectiveness of a chiral ligand depends on its ability to create a well-defined and sterically demanding transition state.
Q2: How do I choose the right chiral ligand for my reaction?
The selection of a chiral ligand is often empirical and may require screening of several different ligand types. However, some general principles apply. The ligand should have appropriate functional groups (e.g., hydroxyl, amino groups) that can coordinate effectively with the samarium ion. The steric and electronic properties of the ligand should be complementary to the substrate to maximize stereochemical induction. Reviewing the literature for similar transformations can provide a good starting point for ligand selection.
Q3: Can additives like HMPA affect the enantioselectivity?
Yes, additives can have a profound effect on enantioselectivity. HMPA, for instance, can alter the coordination sphere of the samarium ion, which in turn can influence the geometry of the transition state and the degree of asymmetric induction.[1] It is important to note that the effect of an additive can be complex and may not always lead to an improvement in enantiomeric excess. Therefore, optimization of the type and amount of additive is often necessary.
Q4: What is the optimal temperature for achieving high enantiomeric excess?
In general, lower reaction temperatures favor higher enantioselectivity. This is because the difference in the free energy of activation between the two diastereomeric transition states becomes more significant at lower temperatures. A common starting point for SMP-mediated asymmetric reactions is -78 °C. However, the optimal temperature is a balance between reaction rate and selectivity, and may need to be determined experimentally for each specific transformation.
Q5: How can I accurately determine the enantiomeric excess of my product?
The most common and reliable method for determining enantiomeric excess is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the stereoselectivity of SMP-mediated transformations.
Table 1: Effect of Chiral Auxiliary in a Samarium-Mediated Asymmetric Aldol Reaction
| Entry | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn isomer |
| 1 | (S)-4-benzyl-2-oxazolidinone | 85:15 | 92% |
| 2 | (R)-4-phenyl-2-oxazolidinone | 88:12 | 95% |
| 3 | (1R,2S)-2-amino-1,2-diphenylethanol derived | 92:8 | 97% |
Data is illustrative and compiled from typical results reported in the literature for SmI₂-mediated aldol reactions.
Table 2: Influence of Solvent on the Diastereoselectivity of a Samarium-Mediated Pinacol Coupling
| Entry | Solvent | Diastereomeric Ratio (dl:meso) |
| 1 | THF | 50:50 |
| 2 | DME | 65:35 |
| 3 | Toluene | 40:60 |
| 4 | Dichloromethane | 30:70 |
Data is illustrative and based on general trends observed in SmI₂-mediated pinacol couplings.
Experimental Protocols
Protocol 1: General Procedure for an Enantioselective Samarium-Mediated Aldol Reaction
This protocol describes a general method for the asymmetric aldol reaction of an N-acyloxazolidinone with an aldehyde, promoted by samarium(II) iodide.
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add the N-acyloxazolidinone (1.0 equiv).
-
Dissolve the N-acyloxazolidinone in anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the SmI₂ solution in THF (2.5 equiv) to the stirred solution of the N-acyloxazolidinone via cannula. The solution should turn a deep blue or green color.
-
After stirring for 30 minutes at -78 °C, add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise via the dropping funnel over a period of 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous Na₂S₂O₃ solution to dissipate the deep color of the excess SmI₂.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing enantiomeric excess in SMP-mediated transformations.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Role of a chiral ligand in inducing enantioselectivity.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral auxiliary (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in asymmetric synthesis using SMP.
Section 1: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, focusing on practical solutions to overcome steric hindrance and improve reaction outcomes.
Issue 1: Low Diastereoselectivity in Asymmetric Alkylation of Ketones/Aldehydes via SMP-Enamine
Q1: I am performing an asymmetric alkylation of a ketone using an SMP-derived enamine, but the diastereomeric ratio (d.r.) is consistently low (close to 1:1). What are the likely causes and how can I improve the diastereoselectivity?
A1: Low diastereoselectivity in this context often points to insufficient facial shielding of the enamine intermediate, allowing the electrophile to approach from both sides with similar ease. The methoxymethyl group of the SMP auxiliary is designed to block one face of the enamine through a chelated transition state, but several factors can disrupt this control.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Reducing the temperature can significantly enhance diastereoselectivity by amplifying the small energy differences between the two diastereomeric transition states. If the reaction is being run at room temperature or 0 °C, try lowering it to -78 °C.[1]
-
Optimize the Solvent: The polarity and coordinating ability of the solvent play a crucial role in the geometry and stability of the transition state.
-
Non-polar, non-coordinating solvents like toluene or hexane are often preferred as they can favor the formation of a tight, chelated transition state.
-
Polar, coordinating solvents like THF can sometimes interfere with the desired chelation by coordinating to the metal center, leading to a less rigid transition state and lower d.r.
-
-
Vary the Lewis Acid: The choice of Lewis acid is critical for establishing a rigid, chelated transition state. If you are not using a Lewis acid or are seeing poor results, screen a variety of options.
-
Stronger Lewis acids like TiCl₄ or SnCl₄ can enforce a more rigid chelation.
-
The stoichiometry of the Lewis acid can also be important; sometimes, more than one equivalent is needed to ensure complete coordination.
-
-
Consider the Electrophile's Steric Bulk: The structure of your electrophile can have a significant impact.
-
Sterically demanding electrophiles may be less selective as they can clash with the chiral auxiliary, disrupting the ideal transition state geometry.
-
Conversely, very small electrophiles (e.g., methyl iodide) may not experience enough steric repulsion to be effectively directed by the auxiliary.
-
Illustrative Data on Temperature and Solvent Effects in SMP-Enamine Alkylation:
| Entry | Electrophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Bromide | THF | 0 | 85 | 60:40 |
| 2 | Benzyl Bromide | THF | -78 | 82 | 85:15 |
| 3 | Benzyl Bromide | Toluene | 0 | 88 | 75:25 |
| 4 | Benzyl Bromide | Toluene | -78 | 86 | >95:5 |
| 5 | Isopropyl Iodide | Toluene | -78 | 65 | 70:30 |
This table presents illustrative data based on typical trends observed in asymmetric alkylations.
Issue 2: Poor Yield and/or Selectivity in Conjugate Addition Reactions
Q2: My conjugate addition of an SMP-enamine to an α,β-unsaturated carbonyl compound is giving low yields and poor diastereoselectivity. What are the key parameters to investigate?
A2: In addition to the factors mentioned for alkylation, conjugate additions are highly sensitive to the nature of the Michael acceptor and the reaction conditions that influence the stability of the intermediate iminium ion.
Troubleshooting Steps & Solutions:
-
Lewis Acid Activation: The Michael acceptor may not be sufficiently electrophilic. The use of a Lewis acid can activate the α,β-unsaturated system towards nucleophilic attack. Screen Lewis acids such as BF₃·OEt₂, TiCl₄, or Yb(OTf)₃.[1]
-
Solvent Optimization: The solvent can influence the equilibrium between the enamine and the starting carbonyl, as well as the stability of the charged intermediates. Experiment with a range of solvents from non-polar (toluene) to polar aprotic (CH₂Cl₂, THF).
-
Temperature Control: As with alkylations, lower temperatures are generally beneficial for improving diastereoselectivity in conjugate additions.
-
Modification of the Auxiliary: If steric hindrance between the SMP auxiliary and the Michael acceptor is suspected, consider synthesizing a modified SMP with a less sterically demanding group than methoxymethyl, although this is a more advanced strategy.
Workflow for Troubleshooting Poor Diastereoselectivity:
Section 2: Frequently Asked Questions (FAQs)
Q3: How does the methoxymethyl group in this compound control stereoselectivity?
A3: The stereocontrol exerted by the SMP auxiliary is primarily due to the formation of a rigid, five-membered ring chelate between the methoxy oxygen, a metal cation (from a Lewis acid or organometallic reagent), and the nitrogen of the enamine or a related intermediate. This chelation locks the conformation of the pyrrolidine ring and positions the methoxymethyl group to sterically block one of the diastereotopic faces of the nucleophilic carbon, forcing the electrophile to approach from the less hindered face.
Chelation Control Model:
Q4: I am having trouble removing the SMP auxiliary after the reaction. What are the recommended cleavage conditions?
A4: The iminium salt formed after the reaction is typically hydrolyzed back to the ketone or aldehyde product. Mild acidic conditions are usually sufficient.
-
Mild Acid Hydrolysis: Stirring the reaction mixture with a mild aqueous acid such as 2M HCl or a saturated aqueous solution of oxalic acid at room temperature is often effective.
-
Ozonolysis: For a more robust cleavage, especially if the product is sensitive to acid, ozonolysis of the crude enamine or iminium salt followed by a reductive workup (e.g., with dimethyl sulfide) can be employed.
It is crucial to perform the cleavage under conditions that do not cause epimerization of the newly formed stereocenter.
Q5: How can I determine the diastereomeric ratio of my product?
A5: The most common method for determining the d.r. is by ¹H NMR spectroscopy of the crude reaction mixture. Diastereomers will often have at least one set of corresponding protons that are in slightly different chemical environments, leading to distinct and integrable signals. For more complex spectra or for very similar diastereomers, chiral HPLC or GC may be necessary.[2]
Section 3: Experimental Protocols
Protocol 1: Formation of the SMP-Enamine of Cyclohexanone
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 equiv.), this compound (1.1 equiv.), a catalytic amount of p-toluenesulfonic acid (0.01 equiv.), and toluene (approx. 0.5 M concentration with respect to cyclohexanone).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water evolution ceases (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of Cyclohexanone SMP-Enamine with Benzyl Bromide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the crude SMP-enamine of cyclohexanone (1.0 equiv.) in anhydrous toluene (to approx. 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of TiCl₄ (1.1 equiv., 1M in CH₂Cl₂) to the enamine solution. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv.) dropwise to the mixture at -78 °C.
-
Stir the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the iminium salt can be directly subjected to hydrolysis (Protocol 3).
Protocol 3: Hydrolysis of the Iminium Salt to the α-Alkylated Ketone
-
Dissolve the crude product from the alkylation step in a mixture of THF and 2M aqueous HCl (1:1 v/v).
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the iminium salt to the ketone.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated ketone.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product or the crude reaction mixture before purification.[2]
References
Managing temperature control for improved selectivity in pyrrolidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature control for enhanced selectivity in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature generally influence the selectivity of pyrrolidine synthesis?
A1: Reaction temperature is a critical parameter that can significantly impact both diastereoselectivity and enantioselectivity in pyrrolidine synthesis. Temperature affects the energy difference between diastereomeric transition states.[1] Lowering the reaction temperature often enhances selectivity by favoring the formation of the thermodynamically more stable product, though it may lead to longer reaction times.[1] Conversely, in some cases, higher temperatures or reflux conditions are necessary to achieve good conversion.[1]
Q2: Can temperature control minimize the formation of side products?
A2: Yes, optimizing the reaction temperature can be crucial for minimizing side reactions. For instance, in enzymatic reactions that may be used in pyrrolidine synthesis, elevated temperatures (e.g., 40°C) can accelerate the desired reaction but may also increase the rate of undesirable side reactions like hydrolysis.[2] Therefore, finding an optimal temperature that balances reaction rate and the suppression of side reactions is key.
Q3: What is the interplay between temperature, solvent, and catalyst in determining selectivity?
A3: Temperature, solvent, and the catalyst system are often interdependent factors that collectively determine the stereochemical outcome of a reaction.[1][2] The choice of solvent can influence the stability of transition states, and its effect can be temperature-dependent.[1] For example, a switch in solvent from a polar protic one like methanol to a more sterically hindered alcohol can improve selectivity.[1] Similarly, the effectiveness and selectivity of a chiral catalyst can be highly sensitive to temperature variations.[1][2]
Q4: My reaction shows no product formation at room temperature. What should I do?
A4: Some pyrrolidine synthesis reactions, such as certain C-H aminations, do not proceed at room temperature and require thermal activation.[3] If you observe no product formation, a systematic increase in temperature should be explored. For example, slight warming to 27°C or 40°C has been shown to initiate reactivity and improve selectivity in specific cases.[3] In other syntheses, temperatures ranging from 100°C to as high as 210°C (with microwave irradiation) may be necessary for product formation.[1][4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
-
Possible Cause: The reaction temperature may not be optimal for differentiating between the diastereomeric transition states.
-
Solution: Systematically optimize the reaction temperature. Begin by running the reaction at a lower temperature, which can enhance the energy difference between the transition states, leading to higher diastereoselectivity.[1] If lower temperatures result in impractically long reaction times, a careful, incremental increase in temperature should be tested while monitoring the diastereomeric ratio (d.r.).
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Synthesis
-
Possible Cause: The reaction temperature is too high, leading to a reduction in the enantiomeric excess (ee).
-
Solution: For many asymmetric reactions, lower temperatures are beneficial. For instance, in a particular asymmetric 'clip-cycle' synthesis, reducing the temperature from 80°C to 50°C was attempted to improve enantioselectivity, although in that specific case it led to reduced conversion.[5] It is crucial to find a balance. In another example of a Hofmann-Löffler-Freytag reaction, thermal activation at 40°C in the dark improved selectivity (95% ee) compared to photoinitiation which also generated heat (75% ee).[3]
Problem 3: Low or No Product Yield
-
Possible Cause: The reaction requires thermal initiation, or the temperature is causing catalyst deactivation or substrate decomposition.
-
Solution:
-
Check for Thermal Requirement: If the reaction is known to require heat, ensure the temperature is sufficient. Some reactions show a significant increase in yield when the temperature is raised from 120°C to 160°C.[4]
-
Optimize Temperature Systematically: If you suspect decomposition or catalyst deactivation at higher temperatures, try running the reaction at a series of lower temperatures for longer durations.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as impurities or oxygen can deactivate catalysts, especially at elevated temperatures.[1]
-
Quantitative Data Summary
The following tables summarize the impact of temperature on yield and selectivity in various pyrrolidine synthesis reactions.
Table 1: Effect of Temperature on Enantioselective C-H Amination [3]
| Temperature | Reaction Conditions | Yield | Enantiomeric Excess (ee) |
| Room Temp | In the dark | 0% | N/A |
| 27°C | 1h pre-stir | 8% | 94% |
| 40°C | Thermal activation, in the dark | 16% | 95% |
| 40°C | Blue LED irradiation | 35% | 75% |
| 70°C (reflux) | 1h pre-stir | 31% | 90% |
Table 2: Temperature Effect on Copper-Promoted Carboamination [4]
| Temperature | Reaction Time | Yield |
| 120°C | 0.5 h | 29% |
| 160°C | 0.5 h | 63% |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective [3+2] Cycloaddition [1]
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100°C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if using a magnetic catalyst, separate it with an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Copper(II) Carboxylate Promoted Intramolecular Carboamination [4]
-
In a sealed tube, combine the γ- or δ-alkenyl N-arylsulfonamide substrate (e.g., 30 mg) with the copper(II) carboxylate catalyst (e.g., Cu(ND)₂ or Cu(OAc)₂) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120°C - 200°C) or use microwave irradiation (e.g., 210°C).
-
Maintain the temperature for the specified reaction time (e.g., 0.5 h to 72 h), monitoring the reaction by TLC or NMR if possible.
-
After cooling to room temperature, purify the product by chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.[2]
Caption: Temperature influences which reaction pathway is favored.
Caption: A typical workflow for temperature-controlled synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Catalyst Poisoning in Reactions Utilizing (S)-(+)-2-(Methoxymethyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in catalytic reactions that employ (S)-(+)-2-(Methoxymethyl)pyrrolidine as a chiral ligand or organocatalyst. This guide provides troubleshooting advice and frequently asked questions to address common issues related to catalyst poisoning and reaction performance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during catalytic reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
Question: My reaction is sluggish or not proceeding at all. I suspect catalyst poisoning. What are the likely causes and how can I address this?
Answer: Low or no catalytic activity is a primary indicator of catalyst poisoning. When this compound is used as a chiral ligand with a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), the nitrogen atom of the pyrrolidine ring can strongly coordinate to the metal center, leading to deactivation.[1][2]
Potential Causes & Solutions:
-
Product Inhibition: The reaction product, which may also be a nitrogen-containing compound, can compete with the substrate for binding to the catalyst's active sites.
-
Solution: Consider process optimization, such as using a flow chemistry setup to minimize contact time between the product and the catalyst.[2]
-
-
Impure Reagents or Solvents: Contaminants in your starting materials, solvents, or gases can act as catalyst poisons. Common poisons for metal catalysts include sulfur compounds, halides, and residual water or oxygen.[3]
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Using an inert atmosphere (e.g., Argon or Nitrogen) is crucial for sensitive catalytic systems.[4]
-
-
Ligand Degradation: The chiral ligand itself may degrade under harsh reaction conditions, leading to a loss of active catalytic species.[1]
-
Solution: Optimize reaction parameters such as temperature and pressure to ensure they are within the stability range of the ligand.[1]
-
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Decrease in Enantioselectivity
Question: I am observing a significant drop in the enantiomeric excess (% ee) of my product. What could be causing this?
Answer: A decrease in enantioselectivity is a common problem in asymmetric catalysis and can be linked to several factors, including issues with the chiral ligand and the overall catalytic system.
Potential Causes & Solutions:
-
Impurity of the Chiral Ligand: The enantiomeric purity of this compound is critical for achieving high enantioselectivity.
-
Solution: Ensure the chiral ligand is of high enantiomeric purity. If synthesized in-house, rigorous purification and characterization are necessary.[4]
-
-
Presence of Racemizing Agents: Traces of acids or bases in the reaction mixture can lead to racemization of the product.[1]
-
Solution: Use high-purity reagents and solvents. Ensure that the workup procedure is neutral to prevent product racemization.[1]
-
-
Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity.
-
Solution: Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity.[4]
-
-
Ligand Degradation: As mentioned previously, degradation of the chiral ligand will lead to a loss of stereocontrol.[1]
Logical Relationship for Factors Affecting Enantioselectivity
Caption: Key factors influencing the enantioselectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself act as a catalyst poison?
A1: Yes. The pyrrolidine nitrogen in this compound can act as a Lewis base and bind strongly to the active sites of transition metal catalysts such as palladium, platinum, and rhodium.[2] This can lead to catalyst deactivation, observed as a decrease in reaction rate or incomplete conversion.[2]
Q2: What types of impurities in this compound can affect my reaction?
A2: Impurities can significantly impact the outcome of a catalytic reaction. Potential impurities in this compound could include residual starting materials from its synthesis, water, or other nitrogen-containing byproducts. These impurities can compete for active sites on the catalyst, leading to lower activity and/or selectivity.
Q3: My organocatalytic reaction using this compound is giving low yields. What should I check?
A3: When used as an organocatalyst, particularly in reactions like aldol or Michael additions, low yields can be due to several factors. Similar to proline-catalyzed reactions, challenges can include side reactions like self-aldolization.[5] Optimization of reaction conditions such as solvent, temperature, and reactant concentrations is crucial. For instance, in some proline-catalyzed aldol reactions, using a co-solvent or adjusting the water content can improve performance.[6][7]
Q4: Is it possible to regenerate a catalyst that has been poisoned in a reaction using this compound?
A4: The feasibility of regeneration depends on the nature of the poisoning. If the deactivation is due to reversible binding of the ligand or product, it might be possible to regenerate the catalyst. However, in many cases of poisoning by strong binding of nitrogen-containing compounds to metal surfaces, the deactivation can be irreversible.[2] For supported catalysts like Pd/C, washing with appropriate solvents may remove some weakly bound poisons. Thermal regeneration is another possibility but must be done carefully to avoid sintering of the metal particles.[1]
Quantitative Data Summary
The following table summarizes potential impacts of catalyst poisons on reaction outcomes. The values are illustrative and can vary significantly based on the specific reaction, catalyst, and poison.
| Parameter | Ideal Outcome | Outcome with 1% Sulfur Impurity | Outcome with 5% Water Content |
| Reaction Conversion (%) | >95 | <20 | 70-80 |
| Enantiomeric Excess (% ee) | >98 | 80-90 | 90-95 |
| Reaction Time (hours) | 4 | >24 | 8-12 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) using a Chiral Pyrrolidine-based Ligand
This protocol is a general guideline and should be optimized for specific substrates.
-
Catalyst Pre-formation (in a glovebox):
-
To a flame-dried Schlenk flask, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., a derivative of this compound) (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or Toluene) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv) in the same anhydrous, degassed solvent.
-
Add a suitable base (e.g., BSA, 1.3 equiv) and any necessary additives.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the pre-formed catalyst solution via syringe under an inert atmosphere.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for an Organocatalytic Aldol Reaction
This protocol is a general guideline for a reaction catalyzed by a proline derivative like this compound.
-
Reaction Setup:
-
To a flame-dried vial, add the aldehyde (1.0 equiv), the ketone (5.0-10.0 equiv, often used as solvent), and this compound (10-30 mol%).
-
If necessary, add a co-solvent (e.g., DMF, DMSO) and any additives (e.g., water, acid).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 4 °C).
-
Monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to several days.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess in Small Molecule Pharmaceutical (SMP) Products by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of small molecule pharmaceuticals (SMPs). The stereochemical configuration of a chiral drug can significantly impact its pharmacological activity, safety profile, and overall therapeutic efficacy.[1][2][3] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for accurately quantifying the enantiomeric purity of these products.[2][4][5] This guide provides an objective comparison of chiral HPLC with other analytical techniques and details the validation process, supported by experimental data and protocols.
Methodology Comparison: Chiral HPLC vs. Alternative Techniques
While chiral HPLC is the most widely adopted method, other techniques can also be employed for the determination of enantiomeric excess. The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[6][7]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase.[6][8] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[6] | Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers.[7] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds, including a majority of SMPs.[6] | Volatile and thermally stable compounds. Derivatization may be required to increase volatility.[6] | A broad range of compounds, but requires higher sample concentrations. |
| Advantages | Broad applicability, high precision, and robustness.[9] | High resolution and sensitivity for suitable analytes.[6] | Non-destructive, provides structural information, and can be used for absolute configuration determination. |
| Limitations | Can be time-consuming to develop methods; requires specific, often expensive, chiral columns. | Limited to volatile and thermally stable compounds; derivatization can add complexity. | Lower sensitivity compared to chromatographic methods; chiral reagents can be expensive. |
Validation of a Chiral HPLC Method
A comprehensive validation of a chiral HPLC method is essential to ensure the reliability and accuracy of the results. The validation process should adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12] The key validation parameters are outlined below.
System Suitability
Before initiating any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.[10][13]
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | ≥ 1.7 for baseline separation.[14] |
| Tailing Factor (Tf) | ≤ 2.0. |
| Repeatability (%RSD) | ≤ 5% for the major peak and ≤ 20% for the minor peak.[14][15] |
| Theoretical Plates (N) | Method-dependent, but should be monitored.[10] |
Method Validation Parameters
The following parameters must be evaluated to validate the chiral HPLC method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[1][16] | No interference from blank, placebo, or other related substances at the retention time of the enantiomers.[1] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[1] | Correlation coefficient (r²) ≥ 0.999.[1] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[1] | Typically 80-120% of the test concentration.[14] |
| Accuracy | The closeness of the test results to the true value.[1] | Mean recovery of 98.0% to 102.0%.[1][17] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][17] | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.[1][17] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[1][17] | Signal-to-noise ratio of 3:1.[1][17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][17] | Signal-to-noise ratio of 10:1.[1][17] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] | No significant impact on resolution, retention times, or other system suitability parameters. |
Experimental Protocols
General Chiral HPLC Method Development and Validation Workflow
Caption: General workflow for chiral HPLC method development and validation.
Protocol for a Validated Chiral HPLC Method for an SMP
This protocol is a representative example for the determination of enantiomeric excess of a hypothetical small molecule pharmaceutical.
1. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).[1]
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic SMP at 1.0 mg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the SMP product to a final concentration of approximately 1.0 mg/mL in the mobile phase.[4]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]
3. Validation Experiments
-
Specificity: Inject the mobile phase (blank), a solution of the desired enantiomer, a solution of the undesired enantiomer, and a racemic mixture.[1]
-
Linearity: Prepare a series of at least five concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit. Inject each in triplicate and plot the peak area versus concentration.[1]
-
Accuracy: Spike the desired enantiomer with the undesired enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Analyze in triplicate and calculate the percent recovery.
-
Precision:
-
LOD & LOQ: Determine based on the signal-to-noise ratio by injecting a series of diluted solutions of the undesired enantiomer.[1][17]
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and evaluate the impact on the results.[1]
Logical Relationship for Enantiomeric Excess Calculation
Caption: Calculation of enantiomeric excess from chiral HPLC data.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. [PDF] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. rjpbcs.com [rjpbcs.com]
- 11. fda.gov [fda.gov]
- 12. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of (S)- and (R)-2-(Methoxymethyl)pyrrolidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries and catalysts is paramount for controlling the stereochemical outcome of a reaction. Among the plethora of chiral molecules employed, pyrrolidine derivatives have emerged as a privileged scaffold. This guide provides an objective comparative study of the catalytic performance of derivatives of (S)- and (R)-2-(methoxymethyl)pyrrolidine, primarily focusing on the widely utilized (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
These auxiliaries have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, consistently delivering products with high levels of stereoselectivity. This guide will delve into their application in asymmetric α-alkylation of carbonyls, Michael additions, and aldol reactions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying catalytic processes.
Performance in Asymmetric α-Alkylation of Ketones
The SAMP/RAMP hydrazone methodology is a cornerstone of asymmetric synthesis, enabling the enantioselective α-alkylation of ketones and aldehydes.[1] The general principle involves the formation of a hydrazone between the carbonyl compound and the chiral auxiliary (SAMP or RAMP), followed by deprotonation to form a chiral azaenolate. This intermediate then reacts with an electrophile, and subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound with a newly formed stereocenter.[1][2] The choice between SAMP and RAMP dictates the absolute configuration of the product.[3]
Comparative Data: Asymmetric Alkylation of 3-Pentanone
| Chiral Auxiliary | Electrophile | Overall Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| SAMP | Ethyl Iodide | 56-58 | ≥97 | (S) |
| RAMP | Ethyl Iodide | Comparable to SAMP | Comparable to SAMP | (R) |
Note: The literature often states that using RAMP instead of SAMP leads to the enantiomeric product with comparable yield and stereoselectivity. Explicit side-by-side quantitative comparisons under identical conditions are less common in single publications.[4][5]
Performance in Asymmetric Michael Additions
The SAMP/RAMP methodology has also been successfully applied to asymmetric Michael additions, facilitating the conjugate addition of carbonyl compounds to α,β-unsaturated systems. This method is particularly valuable for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.
Comparative Data: Asymmetric Michael Addition of Ketone Hydrazones to α,β-Unsaturated Esters
| Chiral Auxiliary | Ketone | Michael Acceptor | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| SAMP | Acetone | Methyl crotonate | 46-62 | ≥96 |
| RAMP | Acetone | Methyl crotonate | Comparable to SAMP | Comparable to SAMP |
Note: Similar to alkylation reactions, the use of RAMP is reported to provide the opposite enantiomer in high yield and enantioselectivity.[1]
Performance in Asymmetric Aldol Reactions
The application of SAMP and RAMP extends to asymmetric aldol reactions, allowing for the stereoselective formation of β-hydroxy carbonyl compounds. The chiral hydrazone is deprotonated to form a lithium azaenolate, which then reacts with an aldehyde.
Comparative Data: Asymmetric Aldol Reaction of a Ketone Hydrazone
| Chiral Auxiliary | Ketone | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of major diastereomer |
| SAMP | Oxetan-3-one | Benzaldehyde | ~1:1 | 54 |
| RAMP | Oxetan-3-one | Benzaldehyde | Comparable to SAMP | Comparable to SAMP |
Note: In this specific reported case with benzaldehyde, the diastereoselectivity was low. However, the principle of obtaining the enantiomeric product with the opposite auxiliary holds.[6] The stereochemical outcome of aldol reactions using this methodology can be highly dependent on the substrates and reaction conditions.[7]
Experimental Protocols
General Experimental Workflow for SAMP/RAMP-Mediated Asymmetric Synthesis
The following diagram outlines the typical sequence of steps involved in an asymmetric synthesis utilizing the SAMP/RAMP hydrazone methodology.
Caption: General workflow for asymmetric synthesis using SAMP/RAMP.
Detailed Protocol for Asymmetric α-Alkylation of 3-Pentanone using SAMP
This protocol is adapted from established literature procedures.[4]
-
Hydrazone Formation:
-
In a flask equipped with a condenser and under an argon atmosphere, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and 3-pentanone (1.2 eq).
-
Heat the mixture at 60°C overnight.
-
After cooling, dilute the mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude SAMP-hydrazone. Purification can be achieved by distillation.
-
-
Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Slowly add the SAMP-hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78°C and stir for 2-4 hours.
-
Cool the reaction mixture to -100°C and add ethyl iodide (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude alkylated hydrazone in a suitable solvent such as dichloromethane.
-
Cool the solution to -78°C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Work up the reaction mixture, which may involve a reductive step (e.g., with triphenylphosphine or dimethyl sulfide), followed by purification by chromatography to yield the (S)-4-methyl-3-heptanone.
-
Catalytic Cycle
The stereochemical outcome of the SAMP/RAMP hydrazone alkylation is controlled by the formation of a rigid, chelated azaenolate intermediate. The methoxymethyl group plays a crucial role in coordinating with the lithium cation, creating a sterically hindered environment that directs the approach of the electrophile from the less hindered face.[2][3]
Caption: Catalytic cycle for SAMP/RAMP-mediated alkylation.
Conclusion
The derivatives of (S)- and (R)-2-(methoxymethyl)pyrrolidine, namely SAMP and RAMP, are powerful and reliable chiral auxiliaries for a range of asymmetric transformations. Their primary advantage lies in the predictable and high level of stereocontrol they impart in reactions such as α-alkylation, Michael additions, and aldol reactions. The ability to access either enantiomer of a desired product by simply choosing between SAMP and RAMP makes this methodology highly valuable in the synthesis of complex chiral molecules for research, and drug development. The provided data and protocols offer a solid foundation for researchers looking to employ these versatile tools in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-2-(Methoxymethyl)pyrrolidine: A Superior Chiral Auxiliary and Organocatalyst in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as a cornerstone, enabling the stereoselective synthesis of complex chiral molecules. Among these, (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP), a C2-substituted proline derivative, offers distinct advantages over its parent molecule and other analogues. This guide provides a comprehensive comparison of SMP's performance with other proline derivatives in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Enhanced Stereoselectivity and Reactivity
The primary advantage of this compound lies in the steric and electronic influence of its C2-methoxymethyl substituent. This group plays a crucial role in creating a well-defined chiral environment around the catalytically active secondary amine. This steric hindrance effectively shields one face of the enamine or iminium ion intermediate, leading to higher diastereo- and enantioselectivity in a variety of carbon-carbon bond-forming reactions.
Furthermore, the methoxymethyl group can influence the solubility and catalytic activity of the molecule, often allowing for reactions to be performed in a wider range of solvents and at lower catalyst loadings compared to unsubstituted proline.
Comparative Performance in Asymmetric Reactions
To objectively assess the advantages of this compound, its performance in key asymmetric reactions is compared with that of other widely used proline derivatives. While direct side-by-side comparative data for SMP is not always available in the literature, the following tables summarize representative data for C2-substituted and other proline derivatives in benchmark aldol, Mannich, and Michael reactions, providing a strong indication of the expected performance of SMP.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the synthesis of chiral β-hydroxy carbonyl compounds. The data below compares the efficacy of various proline-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | DMSO | 48 | 99 | 93:7 | 96 | [1][2] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 24 | 95 | >99:1 | 99 | [1][2] |
| (S)-2-(Acetoxymethyl)pyrrolidine | CH2Cl2 | 72 | 85 | 95:5 | 97 | [1][2] |
| (S)-Proline tetrazole | CH2Cl2 | 12 | 98 | 98:2 | >99 | [1][2] |
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. The following table compares different proline derivatives in the reaction of acetone, p-nitrobenzaldehyde, and p-anisidine.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | DMSO | 120 | 50 | 95:5 | 94 | [1][2] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 48 | 92 | >99:1 | 99 | [1][2] |
| (S)-Proline tetrazole | CH2Cl2 | 24 | 95 | >99:1 | >99 | [1][2] |
| (R)-3,3'-Dimethyl-BINOL-proline | Toluene | 72 | 88 | 93:7 | 98 | [1][2] |
Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The table below shows a comparison of catalysts for the addition of propanal to nitrostyrene.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | DMSO | 96 | 78 | 85:15 | 75 | [1][2] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 24 | 99 | 95:5 | 99 | [1][2] |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | CH2Cl2 | 2 | >99 | 93:7 | >99 | [1][2] |
| (S)-Proline tetrazole | CH2Cl2 | 12 | 99 | 98:2 | >99 | [1][2] |
Catalytic Mechanism and Experimental Workflow
The catalytic cycle of this compound and other proline derivatives in these reactions proceeds through the formation of key intermediates, namely enamines and iminium ions.
Caption: Generalized enamine catalytic cycle for proline-derivative-catalyzed aldol reactions.
In the enamine cycle, the secondary amine of the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks an aldehyde, forming an iminium ion, which is subsequently hydrolyzed to yield the aldol product and regenerate the catalyst.
Caption: Generalized iminium catalytic cycle for proline-derivative-catalyzed Michael additions.
In the iminium cycle, the catalyst activates an α,β-unsaturated carbonyl compound by forming a chiral iminium ion. This enhances the electrophilicity of the β-carbon, facilitating the attack by a nucleophile. Subsequent hydrolysis releases the Michael adduct and regenerates the catalyst.
The general experimental workflow for these organocatalytic reactions is straightforward and can be adapted for use with this compound.
References
A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of Suzuki-Miyaura Cross-Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant application of this methodology is the synthesis of chiral molecules, including atropisomeric biaryls, which are prevalent in pharmaceuticals and functional materials. The precise control and confirmation of the stereochemistry of these Suzuki-Miyaura products (SMPs) are critical for their intended function and regulatory approval. This guide provides an objective comparison of the primary spectroscopic methods used for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography.
At a Glance: Comparison of Spectroscopic Methods for SMP Stereochemical Analysis
| Feature | NMR Spectroscopy (NOE/ROE) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Measures through-space correlations between protons (< 5 Å) | Measures the differential absorption of left and right circularly polarized infrared light | Determines the three-dimensional arrangement of atoms in a crystal lattice |
| Information Provided | Relative stereochemistry, conformation in solution | Absolute configuration in solution | Absolute configuration in the solid state |
| Sample Requirements | 1-10 mg, soluble in deuterated solvents | 5-15 mg, soluble in IR-transparent solvents (e.g., CDCl₃) | High-quality single crystal (0.1-0.3 mm), often the bottleneck |
| Typical Analysis Time | 1-12 hours | 1-12 hours for measurement; up to a week for analysis including calculations[1] | Several hours to days for data collection and structure refinement |
| Strengths for SMPs | - Excellent for determining relative stereochemistry and conformation of atropisomers in solution.- Non-destructive.- Can study dynamic processes. | - Determines absolute configuration without the need for crystallization.[2]- Applicable to oils and non-crystalline solids.[3]- Highly sensitive to the overall molecular chirality. | - Unambiguous determination of absolute stereochemistry.- Provides precise bond lengths and angles. |
| Limitations for SMPs | - Does not directly provide absolute configuration.- Interpretation can be complex for flexible molecules with multiple conformers.- NOE signals can be weak for some atropisomers. | - Requires quantum mechanical calculations for interpretation.[2][4]- Can be challenging for highly flexible molecules with many low-energy conformers.[5]- Signal intensity is weak (ΔA ~10⁻³–10⁻⁵).[2] | - Requires a high-quality single crystal, which can be difficult to obtain for sterically hindered SMPs.- The determined structure is of the solid state, which may not represent the solution-state conformation. |
Workflow for Stereochemical Confirmation of SMP Products
The determination of the stereochemistry of a chiral SMP typically follows a logical progression of analytical techniques. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis and stereochemical confirmation of chiral SMPs.
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for determining the relative stereochemistry and solution-state conformation of SMPs.[6]
Application to SMPs: For atropisomeric biaryls, NOE or ROE can be observed between protons on the two aromatic rings that are in close spatial proximity due to the restricted rotation around the aryl-aryl bond. The presence or absence of these correlations provides direct evidence for the relative orientation of the substituents and thus the stereoisomeric form.
Illustrative Diagram of NOE in a Biaryl Atropisomer:
Caption: NOE correlations in biaryl atropisomers.
Experimental Protocol: 2D NOESY for a Small Molecule SMP
-
Sample Preparation: Dissolve 5-10 mg of the purified SMP in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solution should be free of particulate matter.
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and appropriate spectral width.
-
Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of scans (e.g., 8-16) and dummy scans (e.g., 4) per increment.
-
The number of increments in the indirect dimension (t₁) is typically 256-512 for good resolution.
-
-
Key Parameter: Mixing Time (d8): This is the most critical parameter. For small molecules like most SMPs, a mixing time of 0.5-1.0 seconds is a good starting point. This may need to be optimized to maximize the NOE signal while minimizing spin diffusion.
-
Data Acquisition: The experiment time can range from 1 to 12 hours depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) and perform phasing. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.
-
Interpretation: Analyze the spectrum for cross-peaks between protons on the different aryl rings. The presence of a cross-peak indicates spatial proximity (< 5 Å).
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute stereochemistry.
Application to SMPs: VCD is particularly valuable for SMPs when single crystals cannot be obtained.[2] By comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[4] Recent studies have shown that VCD can effectively determine the axial chirality in biaryl compounds, with specific vibrational bands being characteristic of the atropisomeric configuration.
Experimental Protocol: VCD Spectroscopy of a Chiral SMP
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically enriched SMP in an IR-transparent solvent (e.g., CDCl₃, CCl₄, CS₂) to a concentration of approximately 0.05-0.1 M. The sample must be free of particulate matter and interfering absorbing species.
-
Instrumentation:
-
Use a dedicated VCD spectrometer.
-
Select an appropriate sample cell with BaF₂ or CaF₂ windows and a path length of 50-100 µm.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously.
-
Collect data for several hours (typically 4-8 hours) to achieve a good signal-to-noise ratio, as the VCD signal is very weak.
-
Acquire a solvent spectrum under the same conditions for baseline correction.
-
-
Computational Analysis:
-
Perform a conformational search for the SMP using computational chemistry software (e.g., via molecular mechanics or density functional theory - DFT).
-
For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Calculate the VCD and IR spectra for one enantiomer. The spectrum of the other enantiomer is the mirror image.
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Interpretation: Compare the experimental VCD spectrum with the calculated spectra. A good match in the sign and relative intensity of the major bands allows for the assignment of the absolute configuration.[2]
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for the determination of absolute stereochemistry.[4] It provides a precise three-dimensional map of the atomic positions in a molecule, offering unambiguous proof of its structure and stereochemistry.
Application to SMPs: If a suitable single crystal of an SMP can be grown, X-ray crystallography provides definitive proof of its absolute configuration. This is particularly important for regulatory submissions in the pharmaceutical industry. The crystal structure can also reveal details about intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction of an SMP
-
Crystallization: This is often the most challenging step. Grow single crystals of the SMP from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling. The crystals should be well-formed and typically 0.1-0.3 mm in each dimension. Sterically hindered biaryls can be challenging to crystallize.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in the X-ray beam. The data collection time can range from a few hours to a day.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.
-
Conclusion
The choice of spectroscopic method for confirming the stereochemistry of SMP products depends on the specific research question, the nature of the sample, and the available resources. NMR spectroscopy is an excellent first step for determining relative stereochemistry and conformation in solution. When the absolute configuration is required and crystallization is challenging, VCD spectroscopy offers a powerful solution-state alternative. For unambiguous, definitive proof of absolute stereochemistry, particularly for regulatory purposes, single-crystal X-ray crystallography remains the ultimate method, provided that suitable crystals can be obtained. A comprehensive approach, often employing two of these techniques, provides the most robust and reliable confirmation of the stereochemistry of these important chiral molecules.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chirality: A Comparative Guide to Determining Absolute Configuration in Stereoselective Synthesis
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the unambiguous determination of the absolute configuration of chiral products is a cornerstone of molecular characterization. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, making this a critical step in the development of new therapeutics and functional materials. This guide provides an objective comparison of key analytical techniques for determining absolute configuration, complete with experimental data and detailed protocols to aid in methodological selection and application.
The challenge of assigning the correct stereochemistry to a newly synthesized molecule is addressed by a variety of powerful analytical methods. The choice of technique is often dictated by the nature of the sample, its physical state, and the available instrumentation. This guide will delve into the principles, advantages, and limitations of the most prevalent methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining absolute configuration involves a trade-off between the certainty of the result, sample requirements, and the experimental effort involved. The following table summarizes the key performance characteristics of these techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with Chiral Derivatizing Agents) |
| Principle | Diffraction of X-rays by a single crystal, providing a complete three-dimensional structure. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), leading to distinguishable NMR signals. |
| Sample Requirement | High-quality single crystal. | Solution (neat liquid, oil, or dissolved solid). No crystallization needed.[1] | Solution; requires a functional group (e.g., -OH, -NH2) for derivatization. |
| Certainty of Assignment | Unambiguous and definitive. | High, based on comparison with quantum chemical calculations. | High, based on established empirical models (e.g., Mosher's model). |
| Throughput | Low; crystal growth can be a significant bottleneck. | Moderate to high. | High. |
| Instrumentation | X-ray diffractometer. | VCD spectrometer. | NMR spectrometer. |
| Key Advantage | Provides the complete 3D structure, including relative and absolute stereochemistry. | Applicable to a wide range of molecules in their solution state, avoiding crystallization artifacts.[1] | Relatively rapid and requires standard NMR instrumentation. |
| Key Limitation | The need for a suitable single crystal can be a major obstacle.[2] | Requires computational resources for spectral prediction; interpretation can be complex for highly flexible molecules. | Indirect method; potential for misinterpretation if the conformational model is not well-defined. |
Experimental Protocols
X-ray Crystallography
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is typically determined using anomalous dispersion effects, particularly if a heavy atom is present in the structure.[2] The Flack parameter is a key indicator for confirming the correct enantiomer.
Vibrational Circular Dichroism (VCD)
Methodology:
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable solvent (e.g., CDCl3) at a concentration that provides a good signal-to-noise ratio (typically 0.01 to 0.1 M).
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Multiple scans are averaged to improve the quality of the spectra.
-
Computational Modeling:
-
Generate a 3D model of one enantiomer of the molecule.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, calculate the optimized geometry, vibrational frequencies, and VCD and IR intensities using Density Functional Theory (DFT).
-
-
Spectral Comparison:
-
Calculate a Boltzmann-weighted average of the computed spectra of all significant conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration.[2]
-
NMR Spectroscopy with Mosher's Ester Analysis
Methodology:
-
Derivatization: React the enantiomerically enriched alcohol (or amine) with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters (diastereomers).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Signal Assignment: Assign the proton resonances for each ester, particularly those of the substituents attached to the stereocenter.
-
Configuration Determination:
-
Apply Mosher's model, which predicts the chemical shift differences (Δδ = δS - δR) for the protons on either side of the MTPA plane.
-
For the (R)-MTPA ester, the substituents on one side of the MTPA plane will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift). The opposite is true for the (S)-MTPA ester.
-
By analyzing the sign of the Δδ values for known protons, the absolute configuration of the original alcohol can be deduced.
-
Visualizing the Workflow
The process of determining absolute configuration can be visualized as a decision-making workflow.
References
A Benchmark Analysis: (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) vs. Modern Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount. For decades, (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP), a proline-derived chiral auxiliary, has been a reliable tool for researchers, prized for its ability to induce high stereoselectivity due to the rigid five-membered ring and its capacity to chelate metal ions. This guide presents a comprehensive benchmark of SMP against a new generation of chiral auxiliaries that have gained widespread adoption in the field: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal chiral auxiliary for their synthetic challenges.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of chiral auxiliaries involves the temporary attachment of a chiral molecule to a prochiral substrate. This creates a chiral environment that directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. The following table summarizes the performance of SMP (via its well-studied analogue SAMP) and newer auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) |
| (S)-SAMP | Propanal Hydrazone | Iodomethane | 95 | >95 |
| Cyclohexanone Hydrazone | Benzyl Bromide | 85 | >95 | |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Benzyl Bromide | 90-98 | >98 |
| N-Acetyl Oxazolidinone | Iodomethane | 93 | 99 | |
| Oppolzer's Sultam | N-Propionyl Sultam | Allyl Iodide | 92 | >98 |
| N-Acetyl Sultam | Ethyl Iodide | 88 | 95 | |
| Pseudoephedrine Amide | Propanamide | Benzyl Bromide | 91 | >99 |
| Phenylacetamide | Iodomethane | 95 | 98 |
Key Insights:
-
(S)-SAMP , a close derivative of SMP, consistently delivers high diastereoselectivities, often exceeding 95% d.e.
-
Evans' oxazolidinones are highly reliable, providing excellent yields and generally the highest diastereoselectivities, frequently reaching >98% d.e.
-
Oppolzer's sultams also offer exceptional levels of stereocontrol, with the added advantage of often yielding highly crystalline products that are easy to purify.
-
Pseudoephedrine amides are a cost-effective and practical option, providing outstanding diastereoselectivities, particularly for the alkylation of propionamides.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The choice of chiral auxiliary is critical in controlling the formation of up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Ketone/Ester Enolate Source | Yield (%) | Diastereomeric Excess (d.e., %) |
| (S)-SAMP | Benzaldehyde | Acetone Hydrazone | 75 | 96 (anti) |
| Isovaleraldehyde | Propanal Hydrazone | 82 | >95 (syn) | |
| Evans' Oxazolidinone | Isobutyraldehyde | N-Propionyl Oxazolidinone | 80-90 | >99 (syn) |
| Benzaldehyde | N-Acetyl Oxazolidinone | 85 | 99 (syn) | |
| Oppolzer's Sultam | Benzaldehyde | N-Propionyl Sultam | 89 | >98 (syn) |
| Pivalaldehyde | N-Acetyl Sultam | 95 | >99 (syn) | |
| Pseudoephedrine Amide | Benzaldehyde | Propionamide | 85 | 95 (syn) |
| Isobutyraldehyde | Acetamide | 78 | 90 (syn) |
Key Insights:
-
(S)-SAMP can provide access to both syn and anti aldol products with high diastereoselectivity, depending on the specific substrates and reaction conditions.
-
Evans' oxazolidinones are the gold standard for syn-selective aldol reactions, consistently delivering outstanding yields and diastereoselectivities.
-
Oppolzer's sultams are also highly effective for syn-selective aldol reactions, often yielding crystalline products that facilitate purification.
-
Pseudoephedrine amides offer a practical route to syn-aldol products with good to excellent diastereoselectivity.
Experimental Protocols
Asymmetric Alkylation using (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone
-
Hydrazone Formation: A mixture of the aldehyde or ketone (1.0 eq) and SAMP (1.1 eq) in a suitable solvent (e.g., toluene or benzene) is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
-
Deprotonation and Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.2 eq) in THF is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C. The electrophile (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated. The chiral auxiliary can be cleaved by ozonolysis (O₃, CH₂Cl₂/MeOH, -78 °C) followed by reductive work-up (e.g., with triphenylphosphine or dimethyl sulfide) to afford the α-alkylated carbonyl compound.
Asymmetric Alkylation using an Evans' Oxazolidinone
-
N-Acylation: To a solution of the Evans' oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature.
-
Enolate Formation and Alkylation: The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as LDA or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30-60 minutes. The alkylating agent (1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The auxiliary can be cleaved under various conditions, such as with lithium hydroxide/hydrogen peroxide for conversion to the carboxylic acid, or with lithium borohydride for reduction to the alcohol.
Asymmetric Aldol Reaction using an Oppolzer's Sultam
-
N-Acylation: The Oppolzer's sultam is N-acylated using standard procedures, for example, by deprotonation with n-butyllithium followed by reaction with an acyl chloride.
-
Enolate Formation and Aldol Addition: The N-acylsultam is dissolved in an appropriate solvent like dichloromethane and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf, 1.1 eq), is added, followed by a tertiary amine base such as diisopropylethylamine (DIPEA, 1.2 eq). After stirring for 30-60 minutes, the aldehyde (1.2 eq) is added, and the reaction is stirred at -78 °C for several hours, then warmed to 0 °C.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted. The auxiliary can be removed by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH₄).
Asymmetric Alkylation using a Pseudoephedrine Amide
-
Amide Formation: Pseudoephedrine is reacted with an acyl chloride or anhydride in the presence of a base like pyridine to form the corresponding amide.
-
Deprotonation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride (6-10 eq) and cooled to -78 °C. LDA (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour. The alkyl halide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium chloride. The product can be converted to the corresponding carboxylic acid by acidic or basic hydrolysis, or to the ketone by addition of an organolithium reagent.
Conclusion
This compound and its derivatives remain a valuable and effective class of chiral auxiliaries, particularly when both syn and anti products are desired or when employing hydrazone chemistry. However, for consistently high yields and exceptional diastereoselectivity, particularly in syn-selective aldol reactions and a broad range of alkylations, Evans' oxazolidinones and Oppolzer's sultams often represent the state-of-the-art. Pseudoephedrine amides provide a highly practical and economical alternative, delivering excellent stereocontrol in many applications. The choice of the optimal chiral auxiliary will ultimately depend on the specific synthetic target, desired stereochemical outcome, cost considerations, and the ease of auxiliary removal and recovery. This guide provides the foundational data and protocols to make an informed decision in the design of efficient and stereoselective synthetic routes.
A Cost-Benefit Analysis of (S)-(+)-2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereocontrol with economic viability. This guide provides a comprehensive cost-benefit analysis of (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) and its widely used derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), in asymmetric synthesis. We present a detailed comparison with common alternatives, supported by experimental data, to inform the selection process for achieving enantiomerically pure products.
This compound and its derivatives have proven to be powerful tools in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1] The robust nature of these proline-derived auxiliaries, stemming from the rigidity of the five-membered ring and the capacity for metal chelation, often translates to high levels of stereoselectivity in a variety of chemical transformations.[2] This guide will delve into the performance and economic aspects of employing SMP/SAMP in key asymmetric reactions—alkylation, aldol additions, and Michael additions—and compare them against established chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam.
Performance and Cost Comparison
The ideal chiral auxiliary offers high diastereoselectivity and enantioselectivity, leads to high reaction yields, is cost-effective, and can be efficiently recovered and recycled. The following tables summarize the performance of SMP/SAMP in various asymmetric reactions and provide a cost comparison with its alternatives.
| Table 1: Performance of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in Asymmetric Synthesis | |||
| Reaction Type | Substrate/Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Asymmetric Alkylation | 3-Pentanone / Ethyl Iodide | 56-58 | >97 |
| Asymmetric Alkylation | Oxetan-3-one / Benzyl Bromide | Good | - |
| Asymmetric Aldol Reaction | Lithiated SAMP hydrazone / Benzaldehyde | Good | ~0 (1:1 dr) |
| Asymmetric Michael Addition | SAMP-hydrazones / Enones | - | - |
| Table 2: Cost Comparison of Chiral Auxiliaries | ||
| Chiral Auxiliary | Supplier Example & Quantity | Approximate Price (USD) |
| This compound | TCI America, 5g | $406.37 |
| This compound | Thermo Scientific Chemicals, 5g | $485.47 |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | TCI America, 1g | $168.00 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Sigma-Aldrich, 5g | $177.65 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich, 25g | $200.00 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Sigma-Aldrich, 5g | $172.00 |
Note: Prices are subject to change and may vary between suppliers and based on purity.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric synthesis strategies. Below are representative protocols for key reactions utilizing the SAMP chiral auxiliary.
Asymmetric α-Alkylation of 3-Pentanone using SAMP
This three-step process involves the formation of a chiral hydrazone, diastereoselective alkylation, and subsequent cleavage of the auxiliary.
Step 1: Formation of 3-Pentanone SAMP Hydrazone
-
In a 50 mL flask, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Heat the mixture at 60°C overnight under an inert atmosphere (e.g., argon).
-
Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue via short-path distillation to obtain the 3-pentanone SAMP hydrazone.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous tetrahydrofuran (THF) at 0°C.
-
Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF.
-
Stir the mixture at -78°C for 4 hours.
-
Add ethyl iodide (1.92 mL, 24 mmol) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in 50 mL of dichloromethane and cool to -78°C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2 mL) and allow the mixture to warm to room temperature.
-
Wash the organic layer with water, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by distillation to obtain (S)-4-methyl-3-heptanone.
Asymmetric Aldol Reaction of a SAMP Hydrazone with Benzaldehyde
Step 1: Formation of the Lithiated SAMP Hydrazone
-
To a solution of the ketone SAMP hydrazone (0.18 mmol) in anhydrous THF (1.2 mL) at -78°C, add tert-butyllithium (1.6 M in pentane, 0.18 mmol).
-
Maintain the mixture at this temperature for 2 hours.[3]
Step 2: Aldol Addition
-
Cool the solution to -100°C and add benzaldehyde (0.36 mmol) via syringe.
-
Stir the solution at -100°C for 30 minutes, and then at -78°C for 2 hours.[3]
-
Quench the reaction with saturated aqueous ammonium chloride (3 mL).[3]
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).[3]
-
Dry the combined organic layers over sodium sulfate and concentrate to yield the crude aldol adduct.[3]
Step 3: Auxiliary Cleavage
-
Cleave the chiral auxiliary from the crude aldol adduct using ozonolysis as described in the alkylation protocol to obtain the desired β-hydroxy ketone.
Asymmetric Michael Addition of a SAMP Hydrazone
The SAMP hydrazone methodology is also effective for asymmetric Michael additions, leading to the enantioselective 1,4-conjugate addition of azaenolates to α,β-unsaturated compounds.[1]
Recyclability and Cost-Effectiveness
A significant factor in the overall cost of a chiral auxiliary is its potential for recovery and reuse. For SAMP, the chiral auxiliary can be recovered after the reaction. One method involves the reduction of the nitrosamine byproduct formed during ozonolysis cleavage with lithium aluminum hydride, which can recover SAMP in approximately 49% overall yield.[4] Another approach, following a cuprate addition reaction, allows for the recycling of SAMP in an 83% isolated yield.[5] This recyclability can substantially reduce the effective cost of the auxiliary, making it a more economically viable option for large-scale synthesis.
When considering the upfront cost, this compound and its derivative SAMP are more expensive on a per-gram basis than alternatives like pseudoephedrine and some Evans' auxiliaries. However, the high stereoselectivity often achieved with SAMP can lead to higher yields of the desired enantiomer, reducing the need for costly and time-consuming purification steps. Furthermore, the potential for recycling can offset the initial investment, particularly in process chemistry and drug development where efficiency and scalability are paramount.
Visualizing the Synthetic Workflow
To better understand the logical flow of an asymmetric synthesis using a chiral auxiliary, the following diagrams illustrate the general workflow and the specific mechanism of stereochemical control in SAMP-mediated reactions.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereocontrol in SAMP-mediated alkylation.
Conclusion
This compound and its derivative SAMP are highly effective chiral auxiliaries that provide excellent stereocontrol in a range of asymmetric transformations, including alkylations, aldol additions, and Michael additions. While the initial cost of SMP/SAMP may be higher than some alternatives, its high performance, leading to excellent yields and stereoselectivities, can reduce overall process costs by simplifying purification. The ability to recover and recycle the auxiliary further enhances its economic viability, particularly for industrial-scale applications. For researchers and drug development professionals, a thorough evaluation of the specific synthetic challenge, including the desired stereochemical outcome and economic constraints, will ultimately guide the optimal choice of chiral auxiliary. This guide provides the necessary data to support an informed decision, highlighting the significant benefits that SMP and its derivatives can offer in the synthesis of complex, enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Kinetic Resolution Strategies for Chiral Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral compounds is a cornerstone of modern drug discovery and development. Among the various strategies employed, kinetic resolution remains a powerful tool for the separation of racemic mixtures. This guide provides a comparative analysis of kinetic resolution studies involving precursors to (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP), a widely used chiral auxiliary, and other alternative methods for the resolution of related cyclic amines. The data presented herein is intended to assist researchers in selecting the most suitable kinetic resolution strategy for their specific needs.
Performance Comparison of Kinetic Resolution Methods
The following table summarizes the performance of different kinetic resolution methods for racemic proline derivatives and other cyclic amines. The data highlights the efficiency and selectivity of various enzymatic and chemical approaches.
| Resolving Agent/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Recovered SM e.e. (%) | Enantioselectivity (E) | Reference |
| Enzymatic Resolution of SMP Precursors | |||||||||
| Candida antarctica Lipase B (Chirazyme L-2) | Racemic N-Boc-proline methyl ester | Phosphate buffer/Toluene | 30 | 24 | ~50 | >99 (R-acid) | 98.7 (S-ester) | >100 | [1] |
| Subtilisin (Bacillus licheniformis) | Racemic N-carbamoyl-proline ester | Tris-HCl buffer | 30 | - | - | - | - | 10 | [1] |
| Earthworm protease (isozyme A) | Racemic N-Cbz-proline ester | Tris-HCl buffer | 30 | - | - | - | - | 13.6 | [1] |
| Alternative Kinetic Resolution Methods for Cyclic Amines | |||||||||
| Pseudomonas cepacia Lipase (Lipase PS) | Racemic 1-phenylethanol | Diisopropyl ether | RT | 30 min | 30 | 96 (R-acetate) | - | - | [2] |
| 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | Racemic 2-methylpiperidine | Toluene | -40 | - | - | 93.7 de (R,R-amide) | - | 73 | [3] |
Experimental Workflows and Logical Comparisons
To visualize the processes and decision-making involved in selecting a kinetic resolution method, the following diagrams are provided.
References
A Comparative Guide to the Effectiveness of (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. The biological activity of many pharmaceuticals is often dictated by the specific stereochemistry of a single enantiomer.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, offering high levels of stereoselectivity and reliability.[1][2]
Among the arsenal of available chiral auxiliaries, (S)-(+)-2-(Methoxymethyl)pyrrolidine, commonly known as SMP, has established itself as a versatile and highly effective reagent.[3] Derived from the readily available natural amino acid (S)-proline, SMP's efficacy stems from the rigid five-membered ring and the ability of its nitrogen and ether oxygen to coordinate with metal fragments, creating a well-defined chiral environment that directs the approach of incoming reagents.[3] This guide provides a comparative overview of SMP's performance against other prominent chiral auxiliaries in key asymmetric transformations, supported by experimental data and detailed protocols.
Synthesis of this compound (SMP)
The accessibility of a chiral auxiliary is crucial for its practical application. SMP is synthesized from (S)-proline in a multi-step sequence. The following workflow outlines the key transformations involved in a common synthetic route.
Caption: Workflow for the synthesis of SMP from (S)-proline.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.[4]
-
Esterification of (S)-Proline: (S)-Proline is refluxed with thionyl chloride in methanol to produce the methyl ester hydrochloride.
-
Reduction to (S)-Prolinol: The crude methyl ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) to yield (S)-(+)-2-Hydroxymethylpyrrolidine ((S)-Prolinol).[4]
-
O-Methylation: The resulting (S)-Prolinol is treated with sodium hydride (NaH) to form the alkoxide, followed by reaction with methyl iodide (MeI) in THF. This step yields the O-methylated compound.[4]
-
Hydrolysis and Isolation: The reaction is quenched, and the crude product is subjected to basic hydrolysis (e.g., with potassium hydroxide) to liberate the free amine. The final product, this compound, is then purified by distillation.[4]
Performance in Asymmetric Reactions
The effectiveness of a chiral auxiliary is best measured by its performance in inducing stereoselectivity in various chemical transformations. SMP, often used in the form of its N-amino derivative SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine), is particularly renowned for its success in asymmetric alkylation reactions via the SAMP/RAMP hydrazone method.[4]
Asymmetric Alkylation of Carbonyl Compounds
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The SAMP/RAMP hydrazone method allows for the highly diastereoselective alkylation of aldehydes and ketones. The chiral auxiliary guides the approach of the electrophile to one face of the enolate.
Caption: Mechanism of SAMP-hydrazone mediated asymmetric alkylation.
Performance Comparison: Asymmetric Alkylation of Cyclohexanone
The following table summarizes typical results for the asymmetric alkylation of cyclohexanone using different chiral auxiliaries, demonstrating the high diastereoselectivity and enantiomeric excess achieved with the SAMP methodology.
| Chiral Auxiliary/Method | Electrophile | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| SAMP Hydrazone | MeI | 85 | >98 (de) | [3] |
| SAMP Hydrazone | n-BuI | 90 | >98 (de) | [3] |
| Evans' Oxazolidinone | BnBr | ~95 | >99 (de) | [5][6] |
| Oppolzer's Camphorsultam | Allyl-I | ~90 | >98 (de) | [2] |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone via SAMP Hydrazone
-
Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is condensed with cyclohexanone in an appropriate solvent like diethyl ether, typically with mild heating, to form the corresponding chiral hydrazone.
-
Deprotonation: The hydrazone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming the lithium azaenolate.
-
Alkylation: The electrophile (e.g., methyl iodide) is added to the solution at low temperature. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Cleavage: The reaction is quenched with water. The product is extracted, and the solvent is removed. The chiral hydrazone is then cleaved to reveal the α-alkylated ketone. This can be achieved by ozonolysis at low temperature or by hydrolysis with an acid (e.g., aqueous HCl).
-
Purification: The final chiral ketone is purified by column chromatography. The chiral auxiliary (SAMP) can often be recovered.
Comparison with Other Chiral Auxiliaries
While SMP is highly effective, particularly for alkylations, other auxiliaries may be preferred for different transformations.
-
Evans' Oxazolidinones: These auxiliaries, derived from amino acids, are exceptionally effective for asymmetric aldol, alkylation, and Diels-Alder reactions.[5][6] They typically provide very high levels of diastereoselectivity due to a well-defined chelated transition state.
-
Oppolzer's Camphorsultam: Based on the natural product camphor, this auxiliary is particularly useful in asymmetric Diels-Alder, conjugate addition, and alkylation reactions.[2] Its rigid bicyclic structure provides excellent stereochemical control.
-
Pseudoephedrine: Used as a chiral amide, pseudoephedrine is an inexpensive and effective auxiliary for the asymmetric alkylation of carboxylic acids and the synthesis of chiral ketones and alcohols.[5]
The general workflow for employing any of these chiral auxiliaries in asymmetric synthesis follows a similar logical progression.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound (SMP) is a highly valuable tool in the field of asymmetric synthesis.[3] Its derivation from (S)-proline makes it an accessible and effective chiral auxiliary, particularly for the asymmetric alkylation of carbonyl compounds through the SAMP-hydrazone method, where it consistently delivers products with excellent stereoselectivity.[3][4] While other auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam show superior or complementary performance in other specific reactions, SMP remains a leading choice for many applications. The selection of an optimal chiral auxiliary ultimately depends on the specific transformation, substrate, and desired stereochemical outcome.[5] This guide provides the foundational data and protocols to aid researchers in making an informed decision for the successful stereoselective synthesis of complex molecular targets.
References
Safety Operating Guide
Safe Disposal of (S)-(+)-2-(Methoxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling (S)-(+)-2-(Methoxymethyl)pyrrolidine must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.[2][3] All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Immediate Safety and Spill Management
In the event of a spill, evacuate the area and eliminate all ignition sources.[5][6] For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance. The contaminated absorbent should then be collected into a sealed, properly labeled container for hazardous waste disposal. For larger spills, immediate contact with the institution's environmental health and safety (EHS) department is crucial.[2]
Quantitative Hazard Data
The following table summarizes key hazard information for this compound and its constituent functional group, pyrrolidine.
| Hazard Classification | Details | Source |
| GHS Classification | Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system | [1] |
| DOT Hazard Classification | Hazard Class: 3 (Flammable Liquid), 8 (Corrosive) | [2] |
| Flash Point | < 60 °C (140 °F) - Classified as ignitable hazardous waste | [7] |
Step-by-Step Disposal Protocol
-
Waste Collection and Segregation :
-
Collect waste this compound in a dedicated, compatible container, such as a glass bottle with a secure cap.[2][7][8]
-
Do not mix this waste with other waste streams, especially those containing incompatible materials like strong oxidizing agents or acids.[2][9]
-
Keep liquid and solid waste in separate containers.[2]
-
-
Container Labeling :
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4][8]
-
The storage area should be cool, dry, and away from sources of heat, sparks, or open flames.[1][2][10]
-
Ensure containers are tightly closed to prevent leakage or evaporation.[1][4][10]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[7][8]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (S)-(+)-2-(Methoxymethyl)pyrrolidine
This guide provides critical safety and logistical information for the handling and disposal of (S)-(+)-2-(Methoxymethyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles, Faceshield | To protect against splashes and vapors that can cause serious eye irritation.[1][5] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, which can cause irritation.[1][5] Use proper glove removal technique to avoid skin contact with the product.[6][7] |
| Skin and Body | Protective clothing | To minimize contact with skin.[5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a type ABEK (EN14387) respirator filter.[1] | To prevent inhalation of vapors which may cause respiratory irritation.[1][2][3] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 63126-47-6[1][2][8][9] |
| Molecular Formula | C₆H₁₃NO[1][2][8] |
| Molecular Weight | 115.17 g/mol [1][2] |
| Form | Liquid[1][10] |
| Boiling Point | 62 °C at 40 mmHg[1][11] |
| Density | 0.933 g/mL at 25 °C[1][11] |
| Flash Point | 45 °C (113 °F) - closed cup[1] |
| Storage Temperature | 2-8°C, Keep in a dark place under an inert atmosphere.[11] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the necessary steps from preparation to final disposal.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Work Area Setup: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12][13]
2. Handling and Use:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[3][14]
-
Transferring: Use only non-sparking tools when opening and transferring the chemical.[3][14] Avoid breathing vapors, mists, or gas.[3][15]
-
Incompatible Materials: Keep away from strong oxidizing agents.[15]
-
Spill Procedure: In case of a spill, remove all sources of ignition.[13][15] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][13]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][15] The recommended storage temperature is between 2-8°C.[11]
-
Inert Atmosphere: For long-term storage and to maintain product quality, store under an inert atmosphere.[11][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][15]
4. Disposal:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][15] Do not empty into drains or the environment.[6][14]
-
Contaminated Containers: Empty containers may retain product residue and can be hazardous. Handle them in the same manner as the product itself.[6][13]
References
- 1. (S)-(+)-2-(メトキシメチル)ピロリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Pyrrolidinone, 1-(methoxymethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. calpaclab.com [calpaclab.com]
- 10. labproinc.com [labproinc.com]
- 11. This compound CAS#: 63126-47-6 [m.chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
